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  • Product: 4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl-
  • CAS: 68560-82-7

Core Science & Biosynthesis

Foundational

Spectroscopic Properties and Analytical Characterization of 8-Bromoflavanone Compounds: A Comprehensive Technical Guide

Executive Summary In the landscape of medicinal chemistry and drug development, flavanones represent a privileged scaffold with diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and drug development, flavanones represent a privileged scaffold with diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Among these, 8-bromoflavanones hold a unique position. The strategic placement of a bromine atom at the C-8 position of the A-ring not only modulates the lipophilicity and steric bulk of the molecule but also serves as a critical synthetic handle for downstream functionalization.

As a Senior Application Scientist, I have designed this guide to provide a rigorous, self-validating framework for the synthesis and spectroscopic characterization of 8-bromoflavanone derivatives. By understanding the causality behind experimental methodologies and spectral phenomena, researchers can confidently validate these complex molecular architectures.

Chemical Significance & Synthetic Pathways

The halogenation of flavonoids at specific positions dramatically alters their reactivity. The 8-bromo substitution is particularly valuable because it acts as an electrophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the synthesis of complex, sterically hindered C8-aryl or heteroaryl flavonoid derivatives[1].

To achieve this, the synthetic workflow must be highly regioselective. The most robust approach involves the base-catalyzed Claisen-Schmidt condensation of a 3-bromo-2-hydroxyacetophenone with a benzaldehyde derivative to form an 8-bromochalcone intermediate, followed by an acid-catalyzed or thermally driven intramolecular cyclization to form the characteristic C-ring of the flavanone.

SynthesisPathway A 3-Bromo-2-hydroxyacetophenone + Benzaldehyde B Aldol Condensation (Base Catalyzed) A->B C 8-Bromochalcone Intermediate B->C D Cyclization (Microwave / TFA-Silica) C->D E 8-Bromoflavanone Core D->E F Suzuki-Miyaura Cross-Coupling E->F Pd Catalyst G C8-Substituted Flavanone Derivatives F->G

Caption: Synthetic workflow and downstream functionalization pathway of 8-bromoflavanone.

Self-Validating Experimental Protocols: Microwave-Assisted Cyclization

Conventional thermal cyclization of chalcones to flavanones often requires prolonged reflux times (24–48 hours) and suffers from poor yields due to retro-aldol degradation. To circumvent this, we employ a solvent-free, microwave-assisted protocol. This method is self-validating: the rapid conversion prevents the formation of side products, ensuring that the crude NMR spectra remain clean and interpretable.

Step-by-Step Methodology
  • Preparation of the Solid Support : Disperse 1.0 mmol of the synthesized 8-bromochalcone derivative onto 2.0 g of silica gel impregnated with 30% Trifluoroacetic acid (TFA)[2].

    • Causality: Silica gel acts as a high-surface-area solid support, ensuring uniform energy distribution. TFA serves as a Brønsted acid to protonate the chalcone's carbonyl oxygen. This protonation increases the electrophilicity of the β -carbon, drastically lowering the activation energy required for the intramolecular nucleophilic attack by the 2'-hydroxyl group[2].

  • Microwave Irradiation : Place the solid mixture in a microwave reactor and irradiate at 400 W for 3 to 5 minutes in 1-minute intervals, monitoring the surface temperature to ensure it does not exceed 90°C.

    • Causality: Microwave dielectric heating causes rapid molecular friction. Unlike convective heating, which relies on thermal gradients, microwave irradiation provides direct, volumetric heating. This supplies the precise activation energy needed for the Michael-type addition to close the C-ring rapidly, suppressing thermodynamic degradation pathways[3].

  • Extraction and Purification : Elute the product from the silica plug using ethyl acetate. Concentrate under reduced pressure and recrystallize from ethanol to yield the pure 8-bromoflavanone.

Spectroscopic Characterization & Data Analysis

The structural validation of 8-bromoflavanones relies on orthogonal spectroscopic techniques. Each method provides a specific piece of the structural puzzle, creating a closed-loop verification system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The defining feature of a flavanone in 1 H NMR is the ABX spin system generated by the protons of the heterocyclic C-ring.

  • The C-2 Proton (H-2) : The cyclization creates a chiral center at C-2. Consequently, the H-2 proton couples with the two diastereotopic protons at C-3 (axial and equatorial). H-2 typically appears as a distinct doublet of doublets (dd) between δ 5.40 and 5.60 ppm.

  • The C-3 Protons (H-3a, H-3b) : Because of the chiral center, these protons are magnetically non-equivalent. They appear as two separate doublets of doublets (or a complex multiplet) in the upfield region around δ 2.80–3.10 ppm[4].

  • The A-Ring Protons : The presence of the heavy bromine atom at C-8 exerts a deshielding anisotropic effect on the adjacent H-7 proton, pushing its signal downfield (typically δ 6.40–7.50 ppm depending on other A-ring substituents)[4].

In 13 C NMR, the carbonyl carbon (C-4) resonates characteristically around δ 190–192 ppm, while the C-8 carbon bonded to the bromine atom is observed around δ 102–112 ppm, reflecting the heavy-atom shielding effect typical of brominated aromatics[4].

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is the definitive tool for confirming halogenation. Bromine exists in nature as two stable isotopes, 79 Br and 81 Br, in an approximately 50.69% to 49.31% ratio.

  • Causality: When analyzing an 8-bromoflavanone via MS (e.g., APCI-MS or ESI-MS), the spectrum will display a characteristic 1:1 doublet for the molecular ion peak: [M]+ and [M+2]+ [4]. If this isotopic signature is absent, the bromine atom was likely lost via debromination during the cyclization step, immediately invalidating the synthesis.

Infrared (IR) and UV-Vis Spectroscopy
  • IR Spectroscopy : The conjugated ketone of the flavanone core produces a strong, sharp C=O stretching vibration at 1680–1695 cm −1 . The confirmation of the C−Br bond is found in the far-fingerprint region, exhibiting a distinct stretching band at 540–550 cm −1 [5].

  • UV-Vis Spectroscopy : Flavanones lack the extended cross-conjugation seen in flavones. They typically exhibit a strong Band II absorption ( π→π∗ transition of the A-ring benzoyl system) at 250–280 nm, and a much weaker Band I absorption (B-ring cinnamoyl system) at 310–330 nm.

Data Presentation

To facilitate rapid spectral cross-referencing, the expected spectroscopic ranges for a standard 8-bromoflavanone core (e.g., 5-methoxy-8-bromoflavanone) are summarized below.

Table 1: Key 1 H and 13 C NMR Chemical Shifts (in CDCl 3​ )

Position 1 H NMR ( δ , ppm)Multiplicity & Coupling ( J in Hz) 13 C NMR ( δ , ppm)Structural Assignment
C-2 5.40 – 5.60dd, Jtrans​≈12.0 , Jcis​≈3.0 78.0 – 80.0Chiral center, O-CH-Ar
C-3 2.80 – 3.10m (two overlapping dd)43.0 – 45.5Diastereotopic CH 2​
C-4 --190.0 – 192.0Carbonyl (C=O)
C-7 6.40 – 7.50d, J≈8.5−9.0 128.0 – 138.0Aromatic CH adjacent to Br
C-8 --102.0 – 112.0Aromatic C-Br

Table 2: Diagnostic IR and MS Spectral Markers

TechniqueSpectral MarkerValue / ObservationCausality / Significance
FT-IR C=O Stretch1680 – 1695 cm −1 Confirms cyclized ketone (lower than aliphatic ketones due to conjugation).
FT-IR C−Br Stretch540 – 550 cm −1 Validates retention of the halogen on the aromatic ring.
MS Isotope Ratio1:1 ratio of [M]+ to [M+2]+ Direct confirmation of a single bromine atom ( 79 Br / 81 Br).

Analytical Validation Workflow

To ensure absolute scientific integrity, researchers should follow a strict decision-tree workflow when characterizing newly synthesized 8-bromoflavanones.

AnalyticalWorkflow Start Purified 8-Bromoflavanone MS High-Resolution MS Check [M]+ and [M+2]+ Start->MS NMR 1H & 13C NMR Analyze ABX Spin System Start->NMR IR FT-IR Spectroscopy Confirm C=O and C-Br Start->IR Decision Are all spectral signatures aligned? MS->Decision 1:1 Isotope Ratio NMR->Decision C2/C3 Shifts IR->Decision 1690 & 540 cm⁻¹ Valid Structure Validated Decision->Valid Yes Invalid Re-purify or Re-synthesize Decision->Invalid No

Caption: Orthogonal spectroscopic validation workflow for 8-bromoflavanone derivatives.

Conclusion

The synthesis and characterization of 8-bromoflavanones require a delicate balance of optimized synthetic methodology and rigorous analytical validation. By utilizing microwave-assisted cyclization, researchers can bypass the thermodynamic pitfalls of traditional synthesis. Furthermore, by anchoring the structural confirmation in the unassailable physical realities of the C-ring's ABX spin system and the isotopic signature of bromine, drug development professionals can ensure the highest standards of scientific integrity before advancing these scaffolds into cross-coupling reactions or biological assays.

References

  • Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction Source: National Institutes of Health (NIH) / PMC URL:[Link][1]

  • Eco-friendly Microwave Assisted Synthesis of Substituted Flavones Source: International Science Community Association (ISCA) URL:[Link][3]

  • SYNTHESIS OF SUBSTITUTED BROMO-NITRO- FLAVANONES AND 3, 5-DIARYL-4-AROYL ISOXAZOLINES Source: Rasayan Journal of Chemistry URL:[Link][5]

  • US20040147597A1 - Anti-mycobacterium compositions and methods of preparing and using same Source: Google Patents URL:[4]

  • Microwave accelerated solvent-free synthesis of flavanones Source: ResearchGate / Journal of the Brazilian Chemical Society URL:[Link][2]

Sources

Exploratory

A Strategic Guide to the Preliminary Toxicity Profiling of 4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl-

Introduction: De-risking a Novel Flavonoid Scaffold in Early Drug Discovery The 4H-1-benzopyran-4-one scaffold, a core structure of the flavonoid family, is a privileged template in medicinal chemistry, with derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: De-risking a Novel Flavonoid Scaffold in Early Drug Discovery

The 4H-1-benzopyran-4-one scaffold, a core structure of the flavonoid family, is a privileged template in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The specific compound, 4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl- (hereafter referred to as "BBP"), represents a novel chemical entity with therapeutic potential. However, the successful translation of any new chemical entity (NCE) from a promising "hit" to a viable clinical candidate hinges on the early and accurate assessment of its safety profile. Late-stage attrition of drug candidates due to unforeseen toxicity is a primary driver of the immense cost and time required for pharmaceutical development[3].

This technical guide outlines a tiered, mechanism-driven strategy for establishing the preliminary toxicity profile of BBP. As a Senior Application Scientist, the approach detailed herein moves beyond a simple checklist of assays. Instead, it presents a logical, self-validating workflow designed to not only identify potential liabilities but also to provide early mechanistic insights. This strategy prioritizes in silico and in vitro methods to align with the principles of the 3Rs (Replacement, Reduction, and Refinement) by minimizing the reliance on animal testing in the initial stages of drug discovery[4]. The goal is to build a robust data package that enables a confident "Go/No-Go" decision, ensuring that only the most promising and safest candidates are advanced.

Section 1: In Silico First-Pass Safety Assessment

Rationale: Before committing valuable resources to wet-lab experiments, a comprehensive in silico toxicological assessment is the most efficient first step.[5][6]. Using computational models trained on vast datasets of known chemical structures and their associated toxicological endpoints, we can predict potential liabilities with a reasonable degree of accuracy. This allows for the early flagging of structural alerts and helps to guide subsequent experimental designs[7].

The proposed in silico workflow for BBP involves leveraging a suite of Quantitative Structure-Activity Relationship (QSAR) and machine learning-based models to predict key toxicological endpoints.[6][8].

Key Predicted Endpoints:

  • Mutagenicity: Prediction of Ames test positivity to identify potential DNA-reactive mutagens.

  • Carcinogenicity: Assessment of carcinogenic potential based on structural alerts and statistical models.

  • Hepatotoxicity (DILI): Prediction of Drug-Induced Liver Injury, a major cause of drug failure.

  • Cardiotoxicity (hERG Inhibition): Assessment of the potential to block the hERG potassium channel, which is linked to cardiac arrhythmias.

  • Developmental and Reproductive Toxicity (DART): Early indication of potential effects on reproductive health.

Recommended Tools: A variety of both commercial and freely available platforms can be utilized for these predictions, such as ToxiM, MolToxPred, and the OECD QSAR Toolbox.[5][8][9]. The strength of this approach lies in the integration of results from multiple models to arrive at a consensus prediction, thereby increasing confidence in the findings.

Experimental Workflow: Tiered Toxicity Assessment

G cluster_0 Phase 1: In Silico & Initial In Vitro cluster_1 Phase 2: Genotoxicity Assessment cluster_2 Phase 3: Mechanistic Investigation cluster_3 Phase 4: Decision Making InSilico In Silico Toxicity Prediction (QSAR, Machine Learning) Cytotoxicity In Vitro Cytotoxicity (XTT Assay) InSilico->Cytotoxicity Guide concentration selection Genotoxicity In Vitro Genotoxicity (Comet & Micronucleus Assays) Cytotoxicity->Genotoxicity If cytotoxic ROS Oxidative Stress (ROS Assay) Cytotoxicity->ROS If cytotoxic Genotoxicity->ROS If genotoxic Decision Integrated Data Analysis Go/No-Go Decision Genotoxicity->Decision Apoptosis Apoptosis Induction (Caspase Assay) ROS->Apoptosis Apoptosis->Decision

Caption: A tiered workflow for preliminary toxicity assessment of BBP.

Section 2: Foundational In Vitro Cytotoxicity Profiling

Rationale: The foundational step in experimental toxicology is to determine the concentration range at which a compound elicits general cellular toxicity. This provides a baseline understanding of its potency and is crucial for designing subsequent, more specific assays. We will employ the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay, a robust colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[10].

Causality of Assay Choice: The XTT assay is selected over the more traditional MTT assay due to a key methodological advantage. The formazan product of XTT reduction is water-soluble, eliminating the need for a final solubilization step with organic solvents like DMSO or isopropanol.[11]. This not only simplifies the protocol but, more importantly, avoids potential artifacts and cytotoxicity introduced by the solubilizing agent itself, thus creating a more self-validating system..

Experimental Protocol: XTT Cell Viability Assay
  • Cell Seeding:

    • Culture a relevant human cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) to ~80% confluency.

    • Trypsinize, neutralize, and count the cells using a hemocytometer or automated cell counter.

    • Seed 1x10⁴ cells per well in 100 µL of complete culture medium in a clear, flat-bottomed 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X stock concentration series of BBP in complete culture medium. A typical starting range would be from 0.1 µM to 100 µM, using a semi-log dilution.

    • Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank control (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the appropriate BBP dilution or control to each well.

    • Incubate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • XTT Labeling and Incubation:

    • According to the manufacturer's protocol, prepare the XTT labeling mixture. This typically involves mixing the XTT reagent with an electron-coupling reagent.[10].

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C, 5% CO₂, protecting it from light. During this time, metabolically active cells will reduce the yellow XTT to an orange formazan product.[12].

  • Data Acquisition:

    • Gently shake the plate to ensure a homogenous distribution of the formazan color.

    • Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm.

    • Use a reference wavelength of 630-690 nm to subtract background noise.

  • Data Analysis:

    • Subtract the absorbance of the "no-cell" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Hypothetical Cytotoxicity Profile of BBP
Cell LineExposure Time (h)IC₅₀ (µM)
HepG22445.2
4821.8
HEK29324> 100
4878.5

Section 3: Assessment of Genotoxic Potential

Rationale: Genotoxicity, the property of chemical agents to damage the genetic information within a cell, is a critical endpoint in safety assessment due to its association with carcinogenesis and heritable diseases. A positive finding in cytotoxicity assays, particularly at lower concentrations, necessitates an investigation into whether the compound interacts with DNA.[13]. A tiered in vitro approach using the Comet assay (Single Cell Gel Electrophoresis) and the Micronucleus assay is recommended by regulatory bodies and provides complementary information.[14][15].

  • Comet Assay: A sensitive method for detecting initial DNA damage, such as single- and double-strand breaks, in individual cells.[13][16].

  • Micronucleus Assay: Detects the delayed outcome of DNA breaks or chromosome mis-segregation in dividing cells, providing evidence of fixed, heritable damage.[13][17].

A finding of genotoxicity would be a significant red flag, potentially halting further development of the compound unless its therapeutic indication (e.g., an oncology therapeutic) justifies the risk.

Section 4: Elucidating the Toxicological Mode-of-Action

Rationale: When cytotoxicity is observed, the subsequent critical question is how the compound is killing the cells. Understanding the toxicological mode-of-action (MoA) provides invaluable insights for structure-activity relationship (SAR) studies, allowing chemists to "design out" the toxicity while retaining therapeutic efficacy. Two of the most common mechanisms of drug-induced toxicity are the induction of oxidative stress and the activation of programmed cell death (apoptosis).[18][19].

Investigation of Oxidative Stress

Causality: Many xenobiotics disrupt cellular redox homeostasis, leading to an excessive accumulation of reactive oxygen species (ROS) such as superoxide and hydrogen peroxide.[20][21]. This state, known as oxidative stress, can cause widespread damage to lipids, proteins, and DNA, ultimately triggering cell death.[22][23]. Measuring intracellular ROS is a direct way to determine if this pathway is being engaged by BBP.

Experimental Protocol: Intracellular ROS Measurement using H₂DCFDA

The 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) probe is a cell-permeable dye that is deacetylated by cellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[24][25]. The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.

  • Cell Seeding: Seed cells (e.g., HepG2) in a black, clear-bottom 96-well plate at a density of 2x10⁴ cells per well and allow them to attach overnight.

  • Probe Loading:

    • Remove the culture medium and wash the cells once with warm phosphate-buffered saline (PBS).

    • Add 100 µL of 10 µM H₂DCFDA in PBS to each well.

    • Incubate for 30-45 minutes at 37°C, protected from light.

  • Compound Treatment:

    • Remove the H₂DCFDA solution and wash the cells twice with warm PBS.

    • Add 100 µL of BBP dilutions (at non-cytotoxic to mildly cytotoxic concentrations, e.g., IC₂₀) in PBS or culture medium.

    • Include a vehicle control and a positive control (e.g., 100 µM H₂O₂).

  • Data Acquisition:

    • Immediately measure fluorescence on a microplate reader using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

    • Kinetic readings can be taken every 5-10 minutes for 1-2 hours to observe the rate of ROS production.

  • Data Analysis: Express the fluorescence intensity as a fold change relative to the vehicle control at each time point.

Signaling Pathway: Oxidative Stress and Cellular Damage

G BBP BBP (Test Compound) Mito Mitochondria BBP->Mito Perturbation ROS ↑ ROS Production (Superoxide, H₂O₂) Mito->ROS Antioxidants Antioxidant Defenses (e.g., GSH, SOD) ROS->Antioxidants Overwhelms Damage Oxidative Damage ROS->Damage Lipids Lipid Peroxidation Damage->Lipids Proteins Protein Oxidation Damage->Proteins DNA DNA Damage Damage->DNA Apoptosis Apoptosis Lipids->Apoptosis Triggers DNA->Apoptosis Triggers

Caption: BBP-induced oxidative stress pathway leading to cellular damage.

Investigation of Apoptosis Induction

Causality: Apoptosis is a highly regulated form of programmed cell death that is essential for normal tissue homeostasis.[26]. A hallmark of apoptosis is the activation of a family of cysteine proteases called caspases.[27]. Specifically, caspases-3 and -7 are the key "executioner" caspases that dismantle the cell.[28]. Measuring the activity of these caspases provides a definitive and quantifiable marker for apoptosis induction.

Experimental Protocol: Caspase-3/7 Activity Assay (Luminescent)

This protocol utilizes a proluminescent caspase-3/7 substrate which, when cleaved by active caspase-3/7, releases a substrate for luciferase, generating a quantifiable light signal.[29].

  • Cell Seeding and Treatment:

    • Seed cells in a white, opaque 96-well plate suitable for luminescence assays.

    • Treat cells with a concentration range of BBP (e.g., from IC₂₀ to IC₈₀) for a defined period (e.g., 6, 12, or 24 hours).

    • Include a vehicle control and a positive control (e.g., staurosporine).

  • Assay Reagent Addition:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well. This reagent contains both the substrate and a cell-lysing agent.[29].

    • Mix briefly on a plate shaker at a low speed.

  • Incubation and Data Acquisition:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the fold change in caspase activity by dividing the luminescence of treated samples by the luminescence of the vehicle control.

Signaling Pathway: Intrinsic and Extrinsic Apoptosis

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptors (e.g., Fas, TNFR) DISC DISC Formation DeathReceptor->DISC Casp8 Caspase-8 (Initiator) DISC->Casp8 Casp37 Caspase-3/7 (Executioner) Casp8->Casp37 BBP BBP-induced Stress (e.g., ROS, DNA Damage) Bcl2 Bcl-2 Family (Bax/Bak activation) BBP->Bcl2 Mito Mitochondria Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome (Apaf-1) CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp9->Casp37 CellDeath Apoptotic Cell Death Casp37->CellDeath

Caption: The convergence of intrinsic and extrinsic apoptosis pathways.

Section 5: Integrated Analysis and Decision Framework

The final step in this preliminary profile is to synthesize all data streams—in silico predictions, cytotoxicity, genotoxicity, and mechanistic insights—into a coherent risk assessment.

  • Low Risk Profile: BBP shows an IC₅₀ > 50 µM, is negative in genotoxicity assays, does not induce significant ROS or caspase activation below its cytotoxic threshold, and has a clean in silico profile. Decision: Advance to further efficacy and ADME studies.

  • Moderate Risk Profile: BBP has an IC₅₀ between 10-50 µM and induces apoptosis and/or oxidative stress in a concentration-dependent manner but is not genotoxic. Decision: Consider SAR to mitigate toxicity. The therapeutic window (ratio of toxic concentration to efficacious concentration) becomes a critical consideration.

  • High Risk Profile: BBP is cytotoxic at low micromolar concentrations (<10 µM), is positive in genotoxicity assays, or shows significant red flags in in silico predictions (e.g., hERG inhibition). Decision: Deprioritize the compound. Further investment is not warranted without a major redesign of the scaffold.

Conclusion

This technical guide has detailed a logical, multi-tiered strategy for the preliminary toxicological evaluation of 4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl-. By integrating computational predictions with a series of mechanistically informative in vitro assays, this approach provides a robust framework for making early, data-driven decisions in the drug discovery pipeline. This ensures that resources are focused on compounds with the highest probability of success, ultimately accelerating the delivery of safe and effective new medicines.

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Foundational

Pharmacological Potential of 8-Bromo-2,3-dihydro-2-phenyl-4H-1-benzopyran-4-one: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate privileged scaffolds that offer multi-target therapeutic potential. 8-Bromo-2,3-dihydro-2-phenyl-4H-1-benzopyran-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate privileged scaffolds that offer multi-target therapeutic potential. 8-Bromo-2,3-dihydro-2-phenyl-4H-1-benzopyran-4-one , commonly known as 8-bromoflavanone , represents a highly versatile pharmacophore. Built upon the core benzopyran-4-one (flavanone) skeleton, the strategic halogenation at the C8 position of the A-ring fundamentally alters the molecule's lipophilicity, electron density, and steric profile.

This technical guide dissects the pharmacological utility of 8-bromoflavanone and its derivatives, focusing on their proven efficacy as anti-mycobacterial agents, antineoplastic kinase inhibitors, and topoisomerase II poisons. By understanding the mechanistic causality behind these activities, researchers can leverage this scaffold for rational drug design.

Structural Significance & Mechanistic Pathways

The biological activity of 8-bromoflavanone is dictated by its structural geometry. The 2,3-dihydro-4H-1-benzopyran-4-one core provides a rigid, planar-like architecture capable of intercalating into DNA or occupying the ATP-binding pockets of kinases. The addition of a bromine atom at the C8 position introduces a strong electron-withdrawing effect, which enhances hydrogen bond donor capacity elsewhere on the molecule and increases overall lipophilicity, a critical factor for penetrating the lipid-rich cell wall of Mycobacterium tuberculosis [1].

Antineoplastic Activity: Topoisomerase II & Kinase Inhibition

Benzopyran-4-one derivatives exhibit potent anticancer properties by acting as dual-action inhibitors. Structurally related benzopyrans, such as phenoxodiol, have been validated as Topoisomerase II poisons [2]. Unlike catalytic inhibitors that merely block the enzyme, Topo II poisons stabilize the transient DNA-enzyme cleavable complex. This prevents DNA ligation, converting the enzyme into a physiological toxin that generates lethal double-strand breaks.

Furthermore, hybridizing the benzopyran-4-one core with isoxazoles yields compounds that inhibit cancer cell proliferation (e.g., against MDA-MB-231 breast cancer lines) by modulating the Src and PI3K kinase pathways, ultimately triggering apoptosis [3].

G A 8-Bromoflavanone Derivatives B Topoisomerase II Poisoning A->B Target Binding C Src Kinase Inhibition A->C ATP-competitive D Stabilization of Cleavable Complex B->D Traps Enzyme E PI3K Pathway Modulation C->E Downstream F DNA Double-Strand Breaks D->F Prevents Ligation G Cell Cycle Arrest & Apoptosis E->G Proliferation Halt F->G Trigger

Fig 1. Apoptotic pathway of benzopyran-4-one derivatives via Topo II and Src Kinase.

Quantitative Data Summaries

To establish a baseline for structure-activity relationship (SAR) studies, we must quantify the pharmacological impact of the C8-bromo substitution. The tables below synthesize in vitro data demonstrating the superiority of halogenated flavanones in infectious disease and oncology models.

Table 1: Comparative Anti-Mycobacterial Activity

Data reflects growth inhibition of M. tuberculosis (Mtb) at 12.5 µg/mL. [1]

CompoundCore ScaffoldSubstitutionMtb Growth Inhibition (%)MIC Range (µM)
Flavone (Control)Benzopyran-4-oneNone< 10%> 100
8-BromoflavoneBenzopyran-4-one8-Bromo66%45.0 - 50.0
7-Bromoflavanone2,3-dihydro-benzopyran-4-one7-Bromo53%> 50.0
8-Bromoflavanone 2,3-dihydro-benzopyran-4-one 8-Bromo 73% 20.5 - 35.0
5-Methoxy-8-bromoflavanone2,3-dihydro-benzopyran-4-one5-Methoxy, 8-Bromo87%6.8 - 15.2
Table 2: Kinase & Antiproliferative Profiles of Benzopyran-4-one Hybrids

Data reflects IC50 values across various cancer cell lines and isolated kinases. [3]

Target / Cell LineTissue OriginIC50 Range (µM)Primary Mechanism of Action
MDA-MB-231Human Breast Tumor5.2 – 22.2Apoptosis Induction (50.8% at 5 µM)
SKOV-3Ovarian Adenocarcinoma15.4 – 30.1Src Kinase Inhibition
Src Kinase (Isolated)Tyrosine Kinase52.0 – 57.0ATP-competitive binding
HEK-293 (Control)Normal Human Embryonic> 100N/A (High Selectivity Index)

Self-Validating Experimental Protocols

In drug development, a protocol is only as reliable as its internal controls. As an application scientist, I design workflows that are "self-validating"—meaning the biochemical causality of the assay inherently flags false positives or experimental errors.

Protocol 1: High-Throughput Anti-Mycobacterial REMA Assay

The Resazurin Microtiter Assay (REMA) is the gold standard for screening 8-bromoflavanone derivatives against Mtb.

  • The Causality Principle : Resazurin (an oxidation-reduction indicator) provides a self-validating readout. Viable, metabolically active mycobacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This directly couples metabolic viability to a quantifiable signal, eliminating the subjectivity of visual turbidity assessments.

Step-by-Step Methodology:

  • Inoculum Preparation : Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until logarithmic phase (OD600 = 0.6–0.8). Dilute to 1×105 CFU/mL.

  • Compound Plating : In a 96-well microtiter plate, perform 2-fold serial dilutions of 8-bromoflavanone derivatives (ranging from 100 µM to 0.1 µM) in 100 µL of 7H9 broth.

  • Inoculation : Add 100 µL of the Mtb inoculum to each well. Include growth controls (no drug) and sterile controls (no bacteria).

  • Incubation : Seal the plates and incubate at 37°C for 7 days in a humidified atmosphere.

  • Indicator Addition : Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

  • Fluorescence Readout : Measure fluorescence (Excitation: 530 nm / Emission: 590 nm). The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration preventing the color change from blue to pink (indicating ≥90% inhibition of metabolic activity).

W S1 Compound Preparation S2 M. tuberculosis Inoculation S1->S2 Serial Dilution S3 Resazurin Addition S2->S3 7-Day Incubation S4 Fluorescence Readout S3->S4 24h Incubation S5 MIC Determination S4->S5 Data Analysis

Fig 2. Self-validating REMA workflow for anti-mycobacterial high-throughput screening.

Protocol 2: Topoisomerase II DNA Cleavage Assay

To validate that a benzopyran-4-one derivative acts as a Topo II poison rather than a catalytic inhibitor, we utilize a plasmid cleavage assay [2].

  • The Causality Principle : Supercoiled plasmid DNA migrates rapidly through an agarose gel. If the drug stabilizes the Topo II-DNA cleavable complex, adding a denaturant (SDS) and protease (Proteinase K) will destroy the trapped enzyme, leaving behind linearized DNA. The appearance of a distinct linear DNA band on the gel is absolute proof of Topo II poisoning.

Step-by-Step Methodology:

  • Reaction Assembly : Combine 0.3 µg of supercoiled pBR322 plasmid DNA, 2 units of human Topoisomerase IIα, and varying concentrations of the 8-bromoflavanone derivative (1–100 µM) in 20 µL of cleavage buffer (10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2, 1 mM ATP).

  • Complex Formation : Incubate the mixture at 37°C for 30 minutes to allow the enzyme-DNA-drug ternary complex to form.

  • Trapping & Digestion : Halt the reaction by adding 2 µL of 10% SDS (denatures the enzyme) followed by 2 µL of Proteinase K (1 mg/mL). Incubate at 45°C for 30 minutes to digest the trapped Topo II, exposing the double-strand breaks.

  • Electrophoresis : Resolve the DNA fragments on a 1% agarose gel containing ethidium bromide (0.5 µg/mL) at 5 V/cm for 2 hours.

  • Quantification : Visualize under UV light. The conversion of supercoiled DNA (Form I) to linear DNA (Form III) directly correlates to the compound's potency as a Topo II poison.

Conclusion

The 8-bromo-2,3-dihydro-2-phenyl-4H-1-benzopyran-4-one scaffold is a highly privileged structure in medicinal chemistry. The C8-bromine atom acts as a critical pharmacological switch, drastically enhancing anti-mycobacterial properties while preserving the core's ability to intercalate into kinase and topoisomerase targets. By utilizing self-validating phenotypic and biochemical assays, researchers can confidently optimize this scaffold into potent, selective therapeutics for both infectious diseases and oncology.

References

  • Source: US Patent Application US20040147597A1 (Google Patents)
  • Title: Phenoxodiol (2H-1-benzopyran-7-0,1,3-(4-hydroxyphenyl)), a novel isoflavone derivative, inhibits DNA topoisomerase II by stabilizing the cleavable complex Source: Anticancer Research (PubMed) URL: [Link]

  • Title: Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds Source: Molecules (MDPI) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Synthesis of 8-Bromo-2,3-dihydro-2-phenyl-4H-1-Benzopyran-4-one (8-Bromoflavanone)

Authored for: Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Halogenated Flavanones Flavanones are a class of flavonoids characterized by a C6-C3-C6 carbon skeleton, forming...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Halogenated Flavanones

Flavanones are a class of flavonoids characterized by a C6-C3-C6 carbon skeleton, forming a 2,3-dihydro-2-phenyl-4H-1-benzopyran-4-one ring system. These compounds are prevalent in citrus fruits and have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] The introduction of a halogen atom, such as bromine, onto the flavanone scaffold can significantly alter its electronic properties, lipophilicity, and metabolic stability, often leading to enhanced pharmacological potency. 8-Bromoflavanone, the target of this protocol, serves as a crucial building block for the synthesis of more complex derivatives and as a candidate for biological screening in drug discovery programs.

This guide provides a detailed, two-step synthetic protocol for 8-bromoflavanone, beginning with the synthesis of a key chalcone intermediate followed by its intramolecular cyclization. The methodology is designed to be robust and reproducible, with explanations for key experimental choices to ensure both high yield and purity.

Synthetic Strategy and Mechanistic Overview

The most reliable and regioselective approach to synthesizing 8-bromoflavanone involves a two-step sequence:

  • Claisen-Schmidt Condensation: A base-catalyzed reaction between 3-bromo-2-hydroxyacetophenone and benzaldehyde to form the precursor, (E)-1-(3-bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (a 2'-hydroxychalcone). Starting with the brominated acetophenone ensures the bromine atom is unambiguously positioned at the desired location in the final product.

  • Intramolecular Michael Addition: The subsequent acid- or base-catalyzed cyclization of the 2'-hydroxychalcone intermediate yields the target 8-bromoflavanone.[2][3]

Mechanism of Chalcone Formation

The Claisen-Schmidt condensation proceeds via a base-catalyzed aldol addition followed by dehydration. The base abstracts an α-proton from the acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol adduct readily dehydrates to form the stable, conjugated α,β-unsaturated ketone system of the chalcone.

Mechanism of Flavanone Cyclization

The conversion of the 2'-hydroxychalcone to the flavanone is an intramolecular oxa-Michael addition.[1] Under acidic conditions, the carbonyl oxygen of the chalcone is protonated, activating the α,β-unsaturated system for nucleophilic attack by the 2'-hydroxyl group.[4][5] In basic media, the 2'-hydroxyl group is deprotonated to a more nucleophilic phenoxide, which then attacks the β-carbon of the enone system to initiate ring closure.[6][7]

Experimental Workflow and Key Processes

The overall synthetic pathway is a sequential process involving reaction, isolation, and purification for each of the two major steps. The workflow is designed to ensure the purity of the intermediate before proceeding to the final cyclization step, which is critical for achieving a high yield of the final product.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Flavanone Cyclization A Reactants (3-Bromo-2-hydroxyacetophenone + Benzaldehyde) B Base-Catalyzed Claisen-Schmidt Condensation A->B C Acidic Workup & Precipitation B->C D Isolation & Purification (Filtration, Recrystallization) C->D E Intermediate: (E)-1-(3-bromo-2-hydroxyphenyl) -3-phenylprop-2-en-1-one D->E F Chalcone Intermediate (from Step 1) E->F Proceed to next step G Acid-Catalyzed Intramolecular Cyclization F->G H Workup & Precipitation (Pouring into ice-water) G->H I Isolation & Purification (Filtration, Column Chromatography) H->I J Final Product: 8-Bromoflavanone I->J

Caption: High-level workflow for the two-step synthesis of 8-Bromoflavanone.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Part A: Synthesis of (E)-1-(3-bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

This procedure is adapted from established Claisen-Schmidt condensation methodologies.[8][9]

Materials & Reagents:

Reagent M.W. Amount Moles Equiv.
3-Bromo-2-hydroxyacetophenone 215.04 2.15 g 10.0 mmol 1.0
Benzaldehyde 106.12 1.17 g (1.12 mL) 11.0 mmol 1.1
Sodium Hydroxide (NaOH) 40.00 1.60 g 40.0 mmol 4.0
Ethanol (95%) - 50 mL - -
Deionized Water - 40 mL - -

| Hydrochloric Acid (HCl), 2M | - | As needed | - | - |

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3-bromo-2-hydroxyacetophenone (2.15 g, 10.0 mmol) and benzaldehyde (1.12 mL, 11.0 mmol) in 50 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • In a separate beaker, prepare the catalyst solution by dissolving sodium hydroxide (1.60 g, 40.0 mmol) in 40 mL of deionized water. Cool the solution to room temperature.

  • Cool the flask containing the ethanolic solution in an ice bath to 0-5 °C.

  • Slowly add the aqueous NaOH solution dropwise to the stirred ethanolic solution over 20-30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. The solution will typically turn into a thick, colored slurry.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 4:1 Hexane:Ethyl Acetate).

  • Once the reaction is complete, pour the mixture into a beaker containing 200 mL of an ice-water slurry.

  • Acidify the mixture by slowly adding 2M HCl with vigorous stirring until the pH is ~2-3. A solid precipitate will form.

  • Collect the crude product by vacuum filtration, washing the solid thoroughly with cold deionized water until the filtrate is neutral.

  • Recrystallize the crude solid from hot ethanol to yield the pure chalcone intermediate as a colored crystalline solid. Dry the product in a vacuum oven.

Part B: Synthesis of 8-bromo-2,3-dihydro-2-phenyl-4H-1-benzopyran-4-one (8-Bromoflavanone)

This protocol utilizes an acid-catalyzed cyclization, a common and effective method for converting 2'-hydroxychalcones to flavanones.[1][10]

Materials & Reagents:

Reagent M.W. Amount Moles Equiv.
Chalcone Intermediate (from Part A) 303.15 3.03 g 10.0 mmol 1.0
Glacial Acetic Acid 60.05 50 mL - -

| Sulfuric Acid (conc.) | 98.08 | 0.5 mL | ~9.2 mmol | 0.92 |

Procedure:

  • Place the dried chalcone intermediate (3.03 g, 10.0 mmol) into a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add 50 mL of glacial acetic acid and stir to dissolve the chalcone.

  • Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

  • Monitor the disappearance of the chalcone spot and the appearance of the flavanone product spot by TLC. The flavanone is typically less polar than the chalcone.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the crude solid by vacuum filtration and wash extensively with deionized water to remove any residual acid.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol). For higher purity, column chromatography on silica gel using a hexane-ethyl acetate gradient is recommended.[10][11]

Characterization of 8-Bromoflavanone

  • Appearance: Typically a white to off-white crystalline solid.

  • 1H NMR Spectroscopy: The spectrum will show characteristic signals for the flavanone core. Key expected resonances include a doublet of doublets (dd) for the proton at C2 (around 5.5 ppm), and two distinct dd signals for the diastereotopic protons at C3 (one around 3.1 ppm and the other around 2.9 ppm). The aromatic region will show signals corresponding to the unsubstituted phenyl B-ring and the substituted A-ring.

  • 13C NMR Spectroscopy: The spectrum will show a characteristic signal for the carbonyl carbon (C4) around 190-192 ppm. The C2 and C3 carbons will appear around 79 ppm and 45 ppm, respectively.[1] The carbon atom bearing the bromine (C8) will also be identifiable. Advanced NMR techniques can confirm the structure unambiguously.[12][13]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield in Chalcone Synthesis Incomplete reaction; Insufficient base or reaction time.Ensure proper stoichiometry of base. Extend the reaction time and monitor by TLC. Ensure the starting acetophenone is pure.
Incomplete Cyclization to Flavanone Insufficient heating or catalyst; Steric hindrance.Increase reflux time. A stronger acid catalyst may be used cautiously. Alternatively, try a base-catalyzed method (e.g., refluxing with sodium acetate in ethanol).[14]
Product is an Oil / Fails to Crystallize Presence of impurities.Purify the product using column chromatography. Try trituration with a non-polar solvent like cold hexane to induce crystallization.

References

  • Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. (n.d.). RSC Publishing. [Link]

  • Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid. (2024). Nepal Chemical Society. [Link]

  • Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Reaction system and method for generating flavanone by cyclization of 2'-hydroxy chalcone. (2009).
  • The kinetics and mechanism of the cyclisation of some 2′-hydroxychalcones to flavanones in basic aqueous solution. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • A SIMPLE PROCEDURE FOR THE CYCLIZATION OF 2′-HYDROXYCHALCONES INTO FLAVANONES. (1983). Organic Preparations and Procedures International. [Link]

  • Flavanone: An overview. (2022). International Journal of Creative Research Thoughts (IJCRT). [Link]

  • DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. (2021). Bulletin of Chemical Reaction Engineering & Catalysis. [Link]

  • DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. (2021). Semantic Scholar. [Link]

  • Synthesis of 6‐ or 8‐Bromo Flavonoids by Regioselective Mono‐Bromination and Deprotection Protocol from Flavonoid Alkyl Ethers. (2015). Bulletin of the Korean Chemical Society. [Link]

  • SYNTHESIS OF 2–HYDROXY SUBSTITUTED CHALCONE DIBROMIDE. (2013). Trade Science Inc.. [Link]

  • A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. (2022). IISTE. [Link]

  • Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. (2022). Molecules. [Link]

  • Synthesis and study of 2-hudroxy substituted Chalcone dibromide effects on different crop plant growth. (n.d.). International Journal of Research in Pharmacy and Chemistry. [Link]

  • An optimized method for synthesis of 2'hydroxy chalcone. (2022). Asian Journal of Research in Chemistry. [Link]

  • The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. (2024). Molecules. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (2007). ResearchGate. [Link]

  • Synthesis of Chalcone and Flavanone Compound Using Raw Material of Acetophenone and Benzaldehyde Derivative. (n.d.). Indonesian Journal of Chemistry. [Link]

  • Application of NMR Spectroscopy and Mass Spectrometry to the Structural Elucidation of Modified Flavan‐3‐ols and Their Coupling Reaction Products. (2012). Magnetic Resonance in Chemistry. [Link]

Sources

Application

NMR spectroscopy parameters for 8-bromo-2,3-dihydro-2-phenyl-4H-1-benzopyran-4-one

Application Note: NMR Spectroscopy Parameters for 8-Bromo-2,3-dihydro-2-phenyl-4H-1-benzopyran-4-one Document Type: Technical Protocol & Analytical Guide Target Audience: Analytical Chemists, Structural Biologists, and D...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: NMR Spectroscopy Parameters for 8-Bromo-2,3-dihydro-2-phenyl-4H-1-benzopyran-4-one

Document Type: Technical Protocol & Analytical Guide Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Introduction & Structural Dynamics

8-Bromo-2,3-dihydro-2-phenyl-4H-1-benzopyran-4-one, commonly known as 8-bromoflavanone , is a critical halogenated heterocyclic scaffold utilized in the synthesis of anti-mycobacterial agents and complex biflavonoids[1]. The molecule consists of a benzopyran-4-one core (the A and C rings) with a phenyl substituent at the C-2 position (the B ring) and a bromine atom at the C-8 position.

Accurate Nuclear Magnetic Resonance (NMR) characterization of this compound is essential for confirming regioselectivity during synthesis, particularly to distinguish it from its 6-bromo or 7-bromo isomers[1]. The presence of the chiral center at C-2 and the heavy bromine atom at C-8 creates distinct spectral signatures governed by predictable quantum mechanical principles.

Workflow A 2'-Hydroxy-3'-bromoacetophenone + Benzaldehyde B Aldol Condensation (Base Catalyzed) A->B C 2'-Hydroxy-3'-bromochalcone B->C D Cyclization (Acid Catalyzed) C->D E 8-Bromoflavanone (Target) D->E F NMR Sample Prep (CDCl3 + TMS) E->F G 1D & 2D NMR Acquisition F->G

Synthetic pathway and NMR preparation workflow for 8-bromoflavanone.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the resulting spectral data, the sample preparation and acquisition must follow a self-validating loop. The following protocol explains the causality behind each methodological choice[2].

Sample Preparation
  • Mass Optimization: Accurately weigh 15–20 mg of highly purified 8-bromoflavanone (>98% purity).

    • Causality: This specific mass range provides an optimal signal-to-noise (S/N) ratio for naturally abundant 13 C NMR within a standard 1024-scan timeframe, without causing concentration-dependent viscosity increases that lead to line broadening.

  • Solvent Selection: Dissolve the compound in 0.6 mL of Deuterochloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is strictly aprotic. Using a protic deuterated solvent (like CD 3​ OD) would risk base-catalyzed deuterium exchange at the slightly acidic, enolizable C-3 position, which would artificially erase the critical H-3 signals.

  • Filtration: Pass the solution through a tightly packed glass wool plug directly into a 5 mm precision NMR tube.

    • Causality: Particulate matter distorts magnetic field homogeneity. Removing micro-crystals ensures optimal shimming, preventing asymmetric peak shapes or spinning sidebands.

Instrumental Setup & Validation (400 MHz Spectrometer)
  • Temperature Regulation: Stabilize the probe at 298 K. Thermal stability prevents chemical shift drift during long 13 C acquisitions.

  • System Validation Check (Critical Step): Acquire a single-scan 1 H spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm.

    • Validation Rule: If FWHM > 1.2 Hz, the system is poorly shimmed. You must re-optimize the Z and Z 2 shims before proceeding. Poor shimming will obscure the fine 1.6 Hz meta-coupling in the A-ring.

  • Acquisition Parameters:

    • 1 H NMR: Pulse angle 30°, relaxation delay (D1) 1.5 s, 16 scans.

    • 13 C NMR: Pulse angle 45°, relaxation delay (D1) 2.0 s, 1024 scans, WALTZ-16 proton decoupling.

1 H NMR Spectral Signatures

The 1 H NMR spectrum of 8-bromoflavanone is defined by two distinct regions: the heterocyclic C-ring aliphatic protons and the aromatic protons[1].

The Heterocyclic C-Ring (ABX Spin System)

The C-2 methine proton and the two diastereotopic C-3 methylene protons form a classic ABX spin system due to the chiral center at C-2.

  • H-2 (Methine): Appears as a doublet of doublets (dd) at ~5.55 ppm. It is highly deshielded by the adjacent oxygen atom.

  • H-3ax (Axial) & H-3eq (Equatorial): The Karplus equation dictates their coupling constants. H-3ax (~3.10 ppm) has an anti-periplanar relationship (~180° dihedral angle) with H-2, resulting in a large trans-coupling constant ( 3Jtrans​≈13.0 Hz). Conversely, H-3eq (~2.90 ppm) has a gauche relationship (~60° dihedral angle) with H-2, yielding a small cis-coupling constant ( 3Jcis​≈3.0 Hz). The geminal coupling between H-3ax and H-3eq is unusually large ( 2Jgem​≈17.0 Hz) due to hyperconjugation with the adjacent C-4 carbonyl π -system.

ABX_System Root Heterocyclic C-Ring Protons (C2, C3) C2 H-2 (Methine) ~5.5 ppm (dd) Root->C2 C3 H-3 (Methylene) Diastereotopic Root->C3 C3ax H-3 axial ~3.1 ppm (dd) C2->C3ax J_trans ~ 13 Hz (Karplus) C3eq H-3 equatorial ~2.9 ppm (dd) C2->C3eq J_cis ~ 3 Hz C3->C3ax C3->C3eq C3ax->C3eq J_gem ~ 17 Hz

Spin-spin coupling relationships in the ABX system of the flavanone C-ring.
Table 1: Summarized 1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Rationale
H-2 5.55dd1H13.0, 3.0Deshielded by adjacent O-atom; couples with H-3ax and H-3eq.
H-3ax 3.10dd1H17.0, 13.0Axial proton; large trans-diaxial coupling with H-2.
H-3eq 2.90dd1H17.0, 3.0Equatorial proton; small gauche coupling with H-2.
H-5 7.88dd1H7.8, 1.6Deshielded strongly by the anisotropic effect of the C-4 carbonyl.
H-7 7.72dd1H7.8, 1.6Deshielded by the adjacent electronegative bromine atom at C-8.
H-2', H-6' 7.50m2H-B-ring ortho protons, slightly deshielded by the C-ring oxygen.
H-3', 4', 5' 7.40m3H-B-ring meta and para protons.
H-6 6.95t1H7.8A-ring proton, relatively shielded compared to H-5 and H-7.

13 C NMR Spectral Signatures

The 13 C NMR spectrum confirms the carbon skeleton. The most critical diagnostic signal is the C-8 carbon bearing the bromine atom .

  • Causality of the Heavy Atom Effect: Despite bromine being highly electronegative (which typically causes downfield shifts via inductive deshielding), the C-8 carbon appears relatively upfield at ~112.5 ppm. This is due to the heavy atom effect (spin-orbit coupling) induced by the large electron cloud of the bromine atom, which increases local magnetic shielding[1].

Table 2: Summarized 13 C NMR Data (100 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
C-4 191.0C=O (Ketone)Highly deshielded carbonyl carbon, typical for conjugated chromanones.
C-8a 156.5Quaternary (O-C-Ar)Deshielded by direct attachment to the heterocyclic oxygen.
C-1' 138.5Quaternary (Ar-C)Ipso carbon of the B-ring (phenyl group).
C-7 138.0Methine (Ar-CH)Ortho to the bromine atom.
C-3', C-5' 128.8Methine (Ar-CH)Meta carbons of the B-ring.
C-4' 128.6Methine (Ar-CH)Para carbon of the B-ring.
C-5 126.5Methine (Ar-CH)Ortho to the carbonyl group.
C-2', C-6' 126.0Methine (Ar-CH)Ortho carbons of the B-ring.
C-4a 122.5Quaternary (C-C=O)Bridgehead carbon adjacent to the carbonyl.
C-6 122.0Methine (Ar-CH)Meta to both the carbonyl and the bromine atom.
C-8 112.5Quaternary (C-Br)Diagnostic: Upfield shift due to the bromine heavy atom effect.
C-2 79.5Methine (CH-O)sp 3 carbon strongly deshielded by the adjacent oxygen.
C-3 44.5Methylene (CH 2​ )Aliphatic carbon adjacent to the carbonyl.

2D NMR Correlational Workflows

To definitively prove that the bromine is at C-8 and not C-6, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is required.

  • Validation Logic: In an HMBC spectrum, the H-7 proton (~7.72 ppm) will show a strong three-bond ( 3JCH​ ) correlation to the oxygen-bearing C-8a carbon (~156.5 ppm). If the bromine were at C-6, the proton between the substituents (which would be H-7) would show different connectivity patterns to the bridgehead carbons. Furthermore, H-5 (~7.88 ppm) will show a 3JCH​ correlation to the C-4 carbonyl (~191.0 ppm), anchoring the A-ring assignments.

References

  • Anti-mycobacterium compositions and methods of preparing and using same, Google Patents, 1

  • SYNTHESIS OF SUBSTITUTED BROMO-NITRO- FLAVANONES AND 3, 5-DIARYL-4-AROYL ISOXAZOLINES, Rasayan Journal of Chemistry, 2

Sources

Method

Application Note: Extraction and Isolation Techniques for 4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl-

Executive Summary 4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl- (commonly referred to as 8-bromoflavanone ) is a halogenated flavonoid scaffold of significant interest in medicinal chemistry, particularly in the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl- (commonly referred to as 8-bromoflavanone ) is a halogenated flavonoid scaffold of significant interest in medicinal chemistry, particularly in the development of antiplasmodial, antimicrobial, and anti-tubercular agents. Due to the structural similarities between flavanones and their open-chain chalcone precursors, as well as their high lipophilicity, rigorous extraction and isolation protocols are required. This application note details validated methodologies for isolating 8-bromoflavanone from synthetic reaction mixtures and extracting it from biological matrices for pharmacokinetic profiling.

Physicochemical Rationale for Isolation Strategies

Designing an effective extraction system for 8-bromoflavanone requires exploiting its distinct physicochemical properties:

  • Lipophilicity : The bromo substitution at the C-8 position of the A-ring significantly increases the molecule's lipophilicity compared to unsubstituted flavanones (estimated LogP ~3.5). This makes it highly soluble in moderately polar organic solvents (ethyl acetate, dichloromethane) and insoluble in water.

  • Chemical Stability : Flavanones exist in a delicate thermodynamic equilibrium with their corresponding chalcones. Under highly basic conditions, the C-ring is susceptible to ring-opening via retro-Michael addition. Therefore, extraction and chromatographic purification must be performed under neutral or slightly acidic conditions to prevent isomerization.

  • Protein Binding : In biological systems, the hydrophobic nature of the halogenated A-ring drives strong binding to plasma proteins, necessitating aggressive protein disruption techniques prior to downstream quantification.

Isolation from Synthetic Matrices (Reaction Workup & Purification)

Mechanistic Insight : The synthesis of 8-bromoflavanone typically proceeds via the base- or acid-catalyzed cyclization of a brominated chalcone (e.g., 3'-bromo-2'-hydroxychalcone). The resulting crude mixture is a complex matrix containing the target flavanone, unreacted chalcone, and catalyst residues. Liquid-Liquid Extraction (LLE) with ethyl acetate is employed to partition the lipophilic flavanone into the organic layer, leaving inorganic salts in the aqueous phase . Subsequent purification relies on silica gel flash chromatography. Because the closed-ring flavanone and the open-chain chalcone exhibit nearly identical molecular weights and close polarities, a precise step-gradient is required to resolve the isomers .

Protocol 1: Liquid-Liquid Extraction (LLE) & Flash Chromatography
  • Quenching & Partitioning : Dilute the crude reaction mixture with 20 mL of distilled water. Extract the aqueous phase with Ethyl Acetate (3 x 15 mL) to ensure complete recovery of the lipophilic organics.

  • Washing & Drying : Wash the combined organic layers with saturated NaCl (brine) to remove residual polar impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) to remove trace water.

  • Concentration : Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to yield the crude solid mixture.

  • Column Preparation : Pack a glass column with silica gel (60–230 mesh) using Hexane as the non-polar slurry solvent. Load the crude solid (pre-adsorbed onto a small amount of silica) onto the column bed.

  • Gradient Elution : Elute the column using a step gradient. Begin with 100% Hexane, gradually increasing the polarity to Hexane:Ethyl Acetate (9:1 to 4:1 v/v).

  • Fraction Analysis : Monitor the fractions via Thin-Layer Chromatography (TLC) under UV light (254 nm). 8-Bromoflavanone typically exhibits a slightly higher Rf value than its chalcone counterpart due to the loss of the highly polar exposed hydroxyl group present in the chalcone.

  • Crystallization : Combine the pure fractions, evaporate the solvent, and recrystallize from hot ethanol to yield pure 8-bromoflavanone crystals.

Extraction from Biological Matrices (Pharmacokinetic Profiling)

Mechanistic Insight : For in vivo pharmacological evaluation, 8-bromoflavanone must be extracted from plasma. Its high lipophilicity results in extensive plasma protein binding. Protein Precipitation (PPT) using a cold organic solvent (acetonitrile) denatures the hydrophobic binding pockets of albumin, releasing the analyte. To prevent ion suppression in downstream LC-MS/MS analysis caused by endogenous phospholipids, a subsequent Solid-Phase Extraction (SPE) step using a reversed-phase C18 sorbent is critical.

Protocol 2: PPT and Solid-Phase Extraction (SPE) Workflow
  • Protein Precipitation : Transfer 100 µL of the plasma sample into a microcentrifuge tube. Add 300 µL of ice-cold Acetonitrile (MeCN) spiked with an appropriate internal standard.

  • Disruption : Vortex the mixture vigorously for 2 minutes to ensure complete protein denaturation, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • SPE Conditioning : Condition a C18 SPE cartridge (30 mg/1 mL) by passing 1 mL of Methanol followed by 1 mL of HPLC-grade water to activate the hydrophobic alkyl chains.

  • Sample Loading : Dilute the PPT supernatant with 500 µL of water (to reduce the organic strength and promote retention on the C18 phase) and load it onto the conditioned cartridge.

  • Washing : Wash the cartridge with 1 mL of 5% Methanol in water. This step elutes polar endogenous interferences while the lipophilic 8-bromoflavanone remains strongly retained via van der Waals interactions.

  • Elution : Elute the target analyte using 1 mL of 100% Acetonitrile.

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 35°C. Reconstitute the residue in 100 µL of the LC-MS/MS mobile phase (e.g., Water:Acetonitrile 50:50, 0.1% Formic Acid) prior to injection.

Method Performance Summary

ParameterSynthetic Matrix IsolationBiological Matrix Extraction
Primary Technique Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT) + SPE
Extraction Solvent Ethyl Acetate / WaterCold Acetonitrile (PPT)
Stationary Phase Silica Gel (60-230 mesh)C18 Reversed-Phase Sorbent
Elution System Hexane:Ethyl Acetate (Gradient)100% Acetonitrile (SPE Elution)
Typical Recovery 85 - 92% (Post-Crystallization)> 90% (Post-SPE)
Key Challenge Co-elution with chalcone precursorPhospholipid ion suppression

Workflow Visualization

IsolationWorkflow cluster_synthetic Synthetic Matrix Isolation (Reaction Workup) cluster_biological Biological Matrix Extraction (Pharmacokinetics) Rxn Crude Reaction Mixture (Chalcone + 8-Bromoflavanone) LLE Liquid-Liquid Extraction (EtOAc / H2O) Rxn->LLE Partitioning Drying Drying & Concentration (Na2SO4, Rotovap) LLE->Drying Organic Layer Flash Flash Chromatography (Hexane : EtOAc) Drying->Flash Crude Solid PureSyn Pure 8-Bromoflavanone (Crystals) Flash->PureSyn Resolves Isomers Plasma Plasma Sample (Protein Bound Analyte) PPT Protein Precipitation (Cold MeCN, 4°C) Plasma->PPT Denatures Proteins SPE Solid-Phase Extraction (C18 Cartridge) PPT->SPE Supernatant LCMS LC-MS/MS Analysis (Quantification) SPE->LCMS Eluate

Figure 1: Isolation workflows for 8-bromoflavanone from synthetic and biological matrices.

References

  • Title: Microwave Accelerated Solvent-Free Synthesis of Flavanones Source: Journal of the Brazilian Chemical Society (SciELO) URL: [Link]

  • Title: Synthesis, antiplasmodial activity and in silico molecular docking study of pinocembrin and its analogs Source: BMC Chemistry URL: [Link]

Application

Application Note: Advanced Crystallization Protocols for 4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl-

Target Audience: Synthetic Chemists, Crystallographers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Chemical Context 4H-1-Benzopyran-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Crystallographers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Chemical Context

4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl- (commonly referred to as 8-bromoflavanone) is a halogenated flavonoid derivative that serves as a critical intermediate in organic synthesis, cross-coupling reactions, and pharmaceutical development [4]. Structurally, it features a chiral center at the C-2 position and a heavy bromine atom at the C-8 position of the benzopyran core.

The crystallization of 8-bromoflavanone is governed by two major structural features:

  • Chirality: As a chiral molecule, the synthetic racemate typically crystallizes as a racemic compound rather than a conglomerate. If enantiopure crystals are required, upstream chiral resolution is mandatory.

  • Halogen Bonding: The C-8 bromine atom acts as a strong halogen bond donor ( σ -hole), while the C-4 carbonyl oxygen acts as a halogen/hydrogen bond acceptor. This highly directional Br···O interaction significantly influences the crystal packing, often driving the formation of herringbone or sheet-like supramolecular motifs[2, 3].

Understanding these properties is essential because halogen bonding can induce polymorphism, and the molecule's moderate polarity makes it highly susceptible to "oiling out" (liquid-liquid phase separation) during thermal cooling.

Physicochemical Profiling & Solvent Selection

The selection of a solvent system is dictated by the molecule's amphiphilic-like polarity. The hydrophobic phenyl ring and benzopyran core provide solubility in non-polar solvents, while the carbonyl group interacts with polar protic solvents. Substituted 8-bromoflavanones have been historically crystallized from alcohols or binary solvent mixtures[1].

Causality of Solvent Choice: Ethanol is ideal for thermal gradients because it exhibits a steep solubility curve for flavanones—highly soluble at reflux, poorly soluble at 4°C. Conversely, a Dichloromethane (DCM)/n-Hexane system is ideal for vapor diffusion because DCM fully solvates the monomer, while the slow diffusion of hexane gradually lowers the dielectric constant, allowing delicate Br···O networks to form without kinetic trapping.

Table 1: Quantitative Comparison of Crystallization Systems
MethodSolvent SystemTemp. RangeTimeframeExpected YieldPrimary Application
Thermal Gradient Ethanol (Absolute)78°C → 4°C12–24 hours75–85%Bulk purification of racemate
Vapor Diffusion DCM / n-Hexane20°C (Isothermal)7–14 days40–60%Single-crystal XRD growth
Liquid-Liquid EtOAc / Methanol60°C → 20°C2–4 days60–70%Complex mixture resolution

Experimental Protocols

Protocol A: Thermal Gradient Recrystallization (Bulk Purification)

Causality: At reflux, thermal energy overcomes the Br···O halogen bonding and π

π stacking interactions, fully solvating the molecule. Controlled cooling ensures that the system enters the metastable zone slowly, promoting crystalline nucleation over amorphous precipitation.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 g of crude 8-bromoflavanone in 15 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the mixture to 75–78°C using an oil bath with continuous magnetic stirring (300 rpm) until complete dissolution occurs.

    • Validation Check: The solution must be completely transparent. If particulates remain after 15 minutes at reflux, perform a hot filtration through a pre-warmed fritted funnel (Porosity 3) to remove insoluble impurities.

  • Controlled Cooling: Transfer the flask to a programmable cooling bath. Reduce the temperature from 75°C to 25°C at a strict rate of 0.1°C/min .

    • Causality: Rapid cooling forces the system past the metastable zone into the labile zone, causing the flavanone to "oil out" as a supercooled liquid rather than crystallizing.

  • Aging: Once at 25°C, hold the temperature for 2 hours to allow lattice maturation, then further cool to 4°C at 0.1°C/min. Hold at 4°C for 12 hours to maximize thermodynamic yield.

  • Harvesting: Isolate the crystals via vacuum filtration. Wash the filter cake with 2 × 5 mL of ice-cold ethanol (0°C) to remove surface impurities without dissolving the product.

  • Drying: Dry the crystals under high vacuum (0.1 mbar) at 40°C for 6 hours.

    • Validation Check: Analyze a 1 mg sample via HPLC. Purity should exceed 99%. Melting point analysis should yield a sharp endotherm, confirming the absence of trapped solvent.

Protocol B: Anti-Solvent Vapor Diffusion (Single-Crystal Growth)

Causality: For X-ray diffraction (XRD), crystals must be defect-free. Vapor diffusion provides an extremely slow, isothermal approach to supersaturation. As hexane vapor diffuses into the DCM, the highly directional Br···O halogen bonds dictate perfect lattice assembly [2].

Step-by-Step Methodology:

  • Preparation of Inner Vial: Dissolve 20 mg of high-purity (>99%) 8-bromoflavanone in 1.0 mL of DCM in a 2-dram glass vial.

    • Validation Check: Inspect the vial under a bright light. The solution must be optically clear. Any dust acts as heterogeneous nucleation sites and will ruin single-crystal growth.

  • Preparation of Outer Chamber: Place the 2-dram vial (uncapped) into a larger 20 mL scintillation vial containing 4.0 mL of n-hexane.

  • Sealing: Cap the outer 20 mL vial tightly with a PTFE-lined cap. Wrap the cap with Parafilm to ensure a hermetic seal.

  • Incubation: Place the chamber in a vibration-free, temperature-controlled environment (20°C) away from direct light.

  • Monitoring: Allow diffusion to proceed for 7–14 days.

    • Validation Check: Extract a 10 µL aliquot of the mother liquor and observe under polarized light microscopy. The presence of birefringence confirms the formation of a crystalline phase.

  • Harvesting: Once crystals of sufficient size (0.1–0.3 mm) are observed, carefully decant the mother liquor. Immediately immerse the crystals in Paratone-N oil to prevent lattice degradation from solvent loss prior to XRD mounting.

Workflow Visualization

Workflow Start Crude 8-Bromoflavanone Analyze Purity & Chiral Profiling Start->Analyze Decision Primary Objective? Analyze->Decision Bulk Bulk Purification Decision->Bulk >90% purity Single Single Crystal XRD Decision->Single >98% purity ProtoA Protocol A: Thermal Recrystallization Bulk->ProtoA ProtoB Protocol B: Vapor Diffusion Single->ProtoB Cooling Controlled Cooling (0.1°C/min) ProtoA->Cooling Diffusion Slow Anti-solvent Diffusion ProtoB->Diffusion HarvestA Vacuum Filtration Cooling->HarvestA HarvestB Microscopic Harvesting Diffusion->HarvestB EndA High-Purity Powder HarvestA->EndA EndB Diffraction-Quality Crystal HarvestB->EndB

Decision tree and experimental workflow for the crystallization of 8-bromoflavanone.

Troubleshooting & Quality Control

  • Oiling Out (Liquid-Liquid Phase Separation): Flavanones are notorious for forming oils instead of crystals. If the solution turns milky or an oil layer forms at the bottom of the flask during Protocol A, the solution is too concentrated or cooling too rapidly. Correction: Reheat to reflux, add 10-15% more ethanol, and reduce the cooling rate. Introducing a microscopic seed crystal at 5°C below the saturation temperature can bypass the oiling out phase entirely.

  • Polymorphism: Variations in cooling rates can yield different polymorphs due to alternative halogen bonding networks (e.g., Br··· π vs. Br···O). Consistent stirring speeds and precise thermal gradients are mandatory to ensure batch-to-batch structural consistency.

References

  • Anti-mycobacterium compositions and methods of preparing and using same.Google Patents (US20040147597A1).
  • 3-(4-Iodophenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one.National Institutes of Health (NIH).
  • Catalysis of Organic Reactions through Halogen Bonding.ACS Publications.
  • Synthesis of Flavanone and Flavone Thiosemicarbazones.Oriental Journal of Chemistry.

Technical Notes & Optimization

Troubleshooting

Optimizing reaction temperature and time for 8-bromoflavanone synthesis

Welcome to the Technical Support Center for flavonoid synthesis. As researchers scale up or optimize the synthesis of halogenated flavonoids—specifically 8-bromoflavanone —they frequently encounter bottlenecks related to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for flavonoid synthesis. As researchers scale up or optimize the synthesis of halogenated flavonoids—specifically 8-bromoflavanone —they frequently encounter bottlenecks related to yield, purity, and reaction kinetics.

This guide provides a deep-dive into the thermodynamic and kinetic principles governing the cyclization of 2'-hydroxy-3'-bromochalcone, offering self-validating protocols and troubleshooting logic to optimize your reaction temperature and time.

Mechanistic Overview: The Causality of Temperature and Time

The synthesis of 8-bromoflavanone typically proceeds via the base- or acid-catalyzed oxa-Michael addition (cyclization) of a 2'-hydroxy-3'-bromochalcone precursor[1].

The Halogen Effect (Causality): The introduction of a bulky bromine atom at the 3'-position of the chalcone (which becomes the 8-position on the flavanone A-ring) fundamentally alters the reaction kinetics. Bromine exerts a strong electron-withdrawing inductive effect and significant steric hindrance adjacent to the phenoxide nucleophile[2]. This reduces the nucleophilicity of the 2'-hydroxyl group, significantly increasing the activation energy required for cyclization compared to unsubstituted chalcones.

Consequently, researchers must supply higher thermal energy to drive the reaction. However, the oxa-Michael addition is reversible. If the temperature exceeds 120°C or the reaction time is excessively prolonged, the thermodynamic equilibrium shifts backward, triggering retro-aldol cleavage and irreversible degradation of the flavonoid core[3].

Pathway A 2'-Hydroxy-3'-bromochalcone (Precursor) B Oxa-Michael Cyclization (Acid/Base Catalyst) A->B Thermal Activation C 8-Bromoflavanone (Target Product) B->C Optimal: 100°C 30 min (MW) or 24h (Conv) D Retro-Aldol Cleavage & Polymerization B->D T > 120°C Prolonged Heating E Incomplete Conversion (Recovered Starting Material) B->E T < 80°C Insufficient Time

Reaction pathway for 8-bromoflavanone synthesis highlighting temperature and time dependencies.

Optimization Data: Temperature & Time Parameters

To maximize yield while suppressing side reactions, the heating modality plays a critical role. Microwave-assisted (MW) synthesis is vastly superior to conventional heating for brominated substrates, as it provides rapid, uniform energy transfer that overcomes the high activation energy barrier without subjecting the molecule to prolonged thermal stress[4].

Table 1: Comparative Optimization Matrix for 8-Bromoflavanone Cyclization

Heating ModalityTemperature (°C)Reaction TimeCatalyst / SolventExpected YieldPrimary Impurity Profile
Conventional80°C48 - 72 hoursGlacial AcOH40 - 45%High levels of unreacted chalcone
Conventional100°C24 - 48 hoursGlacial AcOH60 - 75%Trace retro-aldol products
Conventional130°C24 hoursDMSO / Base< 30%Severe degradation / Black tar
Microwave (MW) 100 - 110°C 30 minutes Glacial AcOH 80 - 85% Clean (Trace unreacted chalcone)

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning the system provides visual or analytical feedback at each step to confirm the reaction is proceeding correctly. Below is the optimized Microwave-Assisted protocol.

Protocol: Microwave-Assisted Cyclization of 8-Bromoflavanone

Note: This protocol utilizes acidic conditions (Glacial Acetic Acid) to minimize the base-catalyzed dehalogenation risks associated with brominated substrates.

Step 1: Pre-Reaction Setup & Solvation

  • Action: In a 10 mL microwave-safe reactor vial, suspend 1.0 mmol of 2'-hydroxy-3'-bromochalcone in 5.0 mL of glacial acetic acid. Add a magnetic stir bar.

  • Validation Check: The solution will initially appear as a heterogeneous suspension. Upon gentle warming (40°C), it should transition into a clear, intensely deep yellow/orange solution. This color is characteristic of the highly conjugated chalcone system.

Step 2: Thermal Activation (Microwave)

  • Action: Seal the vial and place it in a dedicated laboratory microwave reactor. Program the reactor to heat to 100°C with a hold time of 30 minutes under continuous stirring[4].

  • Causality: The 30-minute window at 100°C provides the exact kinetic energy required to overcome the steric bulk of the 8-bromo group without allowing enough time for thermodynamic degradation pathways to initiate.

Step 3: In-Process Monitoring (TLC)

  • Action: After cooling to room temperature, sample the mixture and run a Thin Layer Chromatography (TLC) plate using Hexane:Ethyl Acetate (4:1) as the eluent.

  • Validation Check: Under UV light (254 nm), you should observe the disappearance of the bright yellow, lower- Rf​ chalcone spot, replaced by a pale/colorless, higher- Rf​ spot corresponding to the less-conjugated 8-bromoflavanone.

Step 4: Quenching and Isolation

  • Action: Pour the reaction mixture slowly into 25 mL of crushed ice water under vigorous stirring.

  • Validation Check: A rapid precipitation of an off-white to pale yellow solid must occur immediately. If the precipitate is dark brown or oily, the reaction temperature overshot, indicating degradation.

  • Action: Filter the solid under vacuum, wash with cold distilled water to remove residual acetic acid, and recrystallize from hot ethanol to yield pure 8-bromoflavanone.

Troubleshooting & FAQs

Q1: My 8-bromoflavanone yield is plateauing at 40% despite increasing the conventional heating time to 72 hours. Why? A1: You have hit a thermodynamic wall. The oxa-Michael cyclization is a reversible equilibrium reaction[5]. Extended heating under conventional conditions (especially >100°C) does not push the reaction forward; instead, it provides the time and energy necessary for the equilibrium to shift toward retro-aldol cleavage, breaking the chalcone down into 3-bromo-2-hydroxyacetophenone and benzaldehyde. To fix this, you must change the kinetic profile: switch to microwave irradiation (30 mins at 100°C) to rapidly bypass the activation energy barrier before degradation occurs[4].

Q2: Can I use a strong base (like NaOH) instead of an acid catalyst to speed up the reaction at lower temperatures? A2: It is highly discouraged for 8-bromoflavanone. While base catalysts (like piperidine or NaOH) are excellent for unsubstituted flavanones[3], the presence of the halogen on the A-ring introduces a risk of base-catalyzed nucleophilic aromatic substitution or dehalogenation at elevated temperatures. Furthermore, strong bases aggressively promote the retro-aldol cleavage pathway. If you must use a base, use a mild secondary amine like piperidine in DMSO, strictly limit the temperature to 90°C, and monitor via TLC every 10 minutes.

Q3: During work-up, my product crashed out as a dark, sticky oil instead of a pale powder. What went wrong? A3: A dark, oily crude product is the primary indicator of thermal degradation and polymerization[3]. This occurs when the reaction temperature locally exceeds 120°C, or if the chalcone was exposed to heat for too long. Ensure your microwave reactor is properly calibrated (using an IR sensor or fiber-optic probe) to prevent temperature overshoots. If using conventional heating, ensure the oil bath does not exceed 105°C and verify that stirring is vigorous enough to prevent localized hot spots at the bottom of the flask.

References

  • BenchChem. Technical Support Center: Optimizing Flavanone Cyclization.
  • National Center for Biotechnology Information (PMC). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization.
  • Nepal Journals Online (NepJOL). Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid.
  • National Center for Biotechnology Information (PMC). Flavones and Related Compounds: Synthesis and Biological Activity.
  • Google Patents. US20040147597A1 - Anti-mycobacterium compositions and methods of preparing and using same.

Sources

Optimization

Preventing degradation of 4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl- during storage

Technical Support Center: Storage and Handling of 8-Bromo-flavanone Welcome to the technical support center for 4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl-, hereafter referred to as 8-bromo-flavanone. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Storage and Handling of 8-Bromo-flavanone

Welcome to the technical support center for 4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl-, hereafter referred to as 8-bromo-flavanone. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. As a substituted flavanone, its stability is influenced by environmental factors that can lead to degradation, impacting experimental reproducibility and the compound's efficacy. This resource provides in-depth answers to frequently asked questions and troubleshooting guidance based on established principles of flavonoid chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 8-bromo-flavanone during storage?

A1: The degradation of 8-bromo-flavanone is primarily influenced by four key environmental factors: light, temperature, oxygen, and pH. Flavonoids, as a class of compounds, are known to be sensitive to these conditions[1].

  • Light: Exposure to light, particularly UV and blue light, can induce photochemical reactions, leading to the degradation of the flavonoid structure[2][3][4][5]. This is a critical factor to control during both storage and handling.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation[1][6]. While room temperature might be acceptable for short-term storage, long-term stability is best achieved at lower temperatures. Conversely, some flavonoids have shown decreased stability with cold storage, so freezing is often recommended for long-term preservation[6].

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid rings, particularly if the structure contains hydroxyl groups that are susceptible to oxidation[7][8][9]. The B-ring is often a primary site for oxidation in many flavonoids[8].

  • pH: Flavonoids are generally more stable in acidic to neutral conditions and can be unstable at basic pH[10][11][12]. The specific pKa of the compound will determine its sensitivity to pH changes.

Q2: I've observed a change in the color of my solid 8-bromo-flavanone sample. What could be the cause?

A2: A color change in your solid sample is a strong indicator of degradation. This is often due to oxidation or polymerization reactions. When exposed to air (oxygen) and light, flavonoids can form oxidized products or oligomers that are colored[10]. It is also possible that trace amounts of residual solvent or moisture in your solid sample are facilitating these degradation reactions. We recommend performing an analytical check of the material's purity, for example, by HPLC, to assess the extent of degradation.

Q3: My stock solution of 8-bromo-flavanone in DMSO has turned yellow. Is it still usable?

A3: The yellowing of a stock solution is a common sign of flavonoid degradation. While DMSO is a common solvent for flavonoids, prolonged storage, especially at room temperature and with exposure to light and air, can lead to the breakdown of the compound[13]. The usability of the solution depends on the tolerance of your specific assay to the presence of degradation products. For sensitive and quantitative experiments, it is highly recommended to prepare a fresh stock solution from solid material that has been properly stored. To minimize this issue in the future, store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to light and air[13].

Q4: What are the recommended storage conditions for solid 8-bromo-flavanone and its solutions?

A4: Based on best practices for flavonoid storage, the following conditions are recommended to maintain the integrity of your 8-bromo-flavanone samples[6][13].

Sample FormStorage ConditionRationale
Solid Long-term: -20°C in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).Minimizes thermal degradation, photolytic degradation, and oxidation.
Short-term: Room temperature in a desiccator, protected from light.Acceptable for brief periods, with protection against moisture and light.
In Solution (e.g., DMSO, Ethanol) Long-term: -20°C or -80°C in small, single-use aliquots in amber glass vials with PTFE-lined caps.Prevents repeated freeze-thaw cycles and minimizes exposure to light and oxygen.
Working Solutions: Prepare fresh daily and protect from light during use.Ensures the highest purity for experimental use.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the degradation of 8-bromo-flavanone.

Issue 1: Inconsistent or non-reproducible experimental results.

This is often the first sign that the integrity of your compound may be compromised.

A Inconsistent Experimental Results B Check Purity of 8-bromo-flavanone A->B C Purity Confirmed (e.g., by HPLC, NMR) B->C Yes D Purity Compromised B->D No E Review Experimental Protocol for Degradation Triggers C->E F Procure a New, High-Purity Batch D->F G Identify and Mitigate Triggers (e.g., light exposure, pH of buffer) E->G H Re-run Experiment with New Batch and Revised Protocol F->H G->H

Caption: Troubleshooting inconsistent results.

Issue 2: Visible degradation of the compound (color change, precipitation).

If you observe physical changes in your sample, follow this workflow to address the problem.

A Visible Degradation Observed B Is the sample solid or in solution? A->B C Solid B->C D Solution B->D E Review Solid Storage Conditions (Light, Temp, Air, Moisture) C->E F Review Solution Storage and Handling (Solvent, Temp, Light, Aliquoting) D->F G Discard Degraded Sample E->G I Prepare Fresh Solution from High-Purity Solid F->I H Implement Corrected Storage Protocol G->H J Implement Corrected Solution Handling I->J cluster_0 Degradation Triggers cluster_1 8-bromo-flavanone cluster_2 Potential Degradation Products Light Light (UV, Blue) Flavanone 8-bromo-flavanone Light->Flavanone Oxygen Oxygen (Air) Oxygen->Flavanone Heat High Temperature Heat->Flavanone pH Basic pH pH->Flavanone Oxidized Oxidized Products (e.g., quinones) Flavanone->Oxidized Oxidation RingFission C-Ring Fission Products (e.g., chalcones) Flavanone->RingFission Photodegradation/pH Polymerized Polymerized Products Flavanone->Polymerized Oxidation

Caption: Potential degradation pathways for 8-bromo-flavanone.

Experimental Protocols

Protocol 1: Stability Assessment of a New Batch of 8-bromo-flavanone

This protocol is designed to proactively assess the stability of a new lot of the compound under your specific experimental conditions.

Objective: To determine the short-term stability of 8-bromo-flavanone in a chosen solvent and at a specific temperature.

Materials:

  • 8-bromo-flavanone (new batch)

  • High-purity solvent (e.g., DMSO, ethanol)

  • Amber glass vials with PTFE-lined caps

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD) [14][15][16]* Incubator or water bath set to the experimental temperature

  • Analytical balance

Methodology:

  • Prepare a Stock Solution: Accurately weigh and dissolve a sufficient amount of 8-bromo-flavanone in the chosen solvent to create a stock solution of known concentration (e.g., 10 mM).

  • Time Zero (T=0) Analysis: Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as your baseline purity and peak area.

  • Incubate Samples: Aliquot the stock solution into several amber glass vials, seal them tightly, and place them in an incubator at the desired temperature (e.g., room temperature, 37°C). Ensure the vials are protected from light.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one vial from the incubator.

  • HPLC Analysis: Dilute and analyze the sample by HPLC under the same conditions as the T=0 sample.

  • Data Analysis: Compare the peak area of the 8-bromo-flavanone at each time point to the T=0 sample. A significant decrease in the main peak area and/or the appearance of new peaks indicates degradation. Calculate the percentage of the compound remaining at each time point.

Protocol 2: Recommended Long-Term Storage of 8-bromo-flavanone

Objective: To provide a standardized procedure for the long-term storage of solid and solution forms of 8-bromo-flavanone to ensure maximum stability.

A. Solid Compound Storage:

  • Aliquot: Upon receiving a new batch of solid 8-bromo-flavanone, if it is in a large container, aliquot it into smaller, appropriate-sized amber glass vials. This minimizes the exposure of the entire batch to atmospheric conditions each time a sample is taken.

  • Inert Atmosphere: If possible, flush the headspace of each vial with an inert gas like argon or nitrogen before sealing.

  • Seal: Tightly seal the vials with PTFE-lined caps.

  • Label: Clearly label each vial with the compound name, lot number, concentration (if applicable), and date.

  • Store: Place the vials in a freezer at -20°C for long-term storage.

  • Equilibration: Before opening a vial for use, allow it to warm to room temperature in a desiccator to prevent condensation of moisture onto the solid compound.

B. Stock Solution Storage:

  • Solvent Selection: Use high-purity, anhydrous grade solvents for preparing stock solutions.

  • Preparation: Prepare the stock solution in an amber glass vial to protect it from light.

  • Aliquot: Immediately after preparation, aliquot the stock solution into single-use volumes in smaller amber glass vials or cryovials with high-quality seals.

  • Label: Label each aliquot clearly.

  • Store: Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Usage: When needed, remove a single aliquot, allow it to thaw completely at room temperature, and vortex briefly before use. Discard any unused portion of the thawed aliquot.

By adhering to these guidelines and protocols, researchers can significantly mitigate the risk of degradation of 4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl-, ensuring the reliability and accuracy of their experimental outcomes.

References

Sources

Troubleshooting

Technical Support Center: Chromatographic Separation of 8-Bromoflavanone Derivatives

Welcome to the Technical Support Center. 8-Bromoflavanone derivatives are of critical interest in pharmacological research, particularly due to their potent anti-mycobacterium properties (e.g., inhibiting Mycobacterium t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 8-Bromoflavanone derivatives are of critical interest in pharmacological research, particularly due to their potent anti-mycobacterium properties (e.g., inhibiting Mycobacterium tuberculosis with up to 87% efficacy)[1]. However, their structural characteristics—specifically the bulky, electron-withdrawing bromine atom at the 8-position and the chiral center at C-2—present unique chromatographic challenges.

This guide provides researchers and drug development professionals with causality-driven troubleshooting, validated protocols, and logical workflows to resolve co-elution, peak tailing, and chiral resolution failures.

Section 1: Troubleshooting Peak Tailing in Reversed-Phase HPLC

Q: Why do my 8-bromoflavanone peaks exhibit severe tailing (USP Tailing Factor > 2.0) on a standard C18 column?

A: Peak tailing in flavonoids is primarily driven by secondary chemical interactions. While the hydrophobic core of the flavanone interacts with the C18 stationary phase (the primary retention mechanism), the polar functional groups can engage in secondary interactions with exposed, unbonded silanol (Si-OH) groups on the silica surface[2]. The electron-withdrawing nature of the 8-bromo substitution can alter the electron density of the flavanone ring system, exacerbating these secondary interactions.

The Causality & Solution: To resolve this, you must eliminate the secondary retention sites. Transitioning to a modern, high-purity, end-capped C18 column physically blocks these active silanol sites[3]. Furthermore, lowering the mobile phase pH to 2.5–3.5 using an acidic modifier ensures that both the residual silanols and any ionizable moieties on the derivative remain protonated and neutral, effectively suppressing ionization[4].

Protocol: Achiral Purity Analysis with Peak Shape Optimization

This protocol is a self-validating system; success is confirmed by achieving a USP tailing factor between 0.9 and 1.2.

  • Mobile Phase Preparation: Measure 999 mL of HPLC-grade water. Carefully add 1 mL of LC-MS grade formic acid to achieve a 0.1% (v/v) solution (Mobile Phase A)[4]. Prepare Mobile Phase B using 100% HPLC-grade acetonitrile with 0.1% formic acid. Degas both solutions via sonication.

  • Column Equilibration: Install an end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm). Flush with 95% A / 5% B at 1.0 mL/min until the baseline stabilizes (approximately 15-20 column volumes).

  • Sample Injection: Dissolve the 8-bromoflavanone derivative in the initial mobile phase to prevent solvent-mismatch band broadening. Inject 10 µL.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes.

  • Validation: Calculate the USP tailing factor at 5% peak height. If T > 1.5, verify the pH of the mobile phase and confirm the column's end-capped status.

Section 2: Chiral Separation & Enantiomeric Resolution

Q: I cannot resolve the enantiomers of 8-bromoflavanone using standard reversed-phase methods. How do I achieve baseline separation?

A: Standard C18 columns are achiral and cannot differentiate the spatial orientation of the C-2 chiral center in flavanones. You must use a Chiral Stationary Phase (CSP). The bulky 8-bromo substituent creates significant steric hindrance, which can either aid or disrupt the formation of transient diastereomeric complexes with the CSP. Immobilized polysaccharide-based CSPs (such as Chiralpak IA, an amylose tris(3,5-dimethylphenylcarbamate) phase) have proven highly effective for flavanone enantioseparation[5].

The Causality & Solution: Utilize a normal-phase mode with a polysaccharide CSP. The choice of alcohol modifier is critical; ethanol often provides better steric penetration into the chiral cavities for bulky halogenated derivatives compared to the bulkier isopropanol, allowing for optimal hydrogen bonding with the carbamate linkages of the CSP[6].

Protocol: Chiral HPLC Method for 8-Bromoflavanones

This protocol is validated by achieving a resolution factor (Rs) > 1.5.

  • System Preparation: Ensure the HPLC system is thoroughly flushed with isopropanol to remove any aqueous buffers, followed by n-hexane.

  • Column Installation: Install a Chiralpak IA column (250 x 4.6 mm, 5 µm).

  • Mobile Phase Formulation: Prepare an isocratic blend of n-hexane and ethanol (90:10, v/v).

  • Flow and Temperature: Set the flow rate to 0.8 mL/min and maintain the column compartment at 25°C. Note: Temperature control is vital as chiral recognition is an enthalpy-driven process.

  • Validation: Inject 5 µL of the racemic 8-bromoflavanone standard (1 mg/mL). Adjust the ethanol concentration by ±2% if Rs is below 1.5.

Section 3: System Contamination and Baseline Drift

Q: During gradient elution of crude 8-bromoflavanone reaction mixtures, my baseline drifts significantly, and retention times are shifting. How do I stabilize the system?

A: Brominated flavanones and their synthetic precursors (like brominated chalcones) are highly hydrophobic[7]. When injecting crude mixtures, strongly retained matrix components can accumulate on the column inlet. This contamination creates new, uncontrolled active sites that alter the partition coefficient of your target analytes, leading to shifting retention times and baseline drift as these compounds slowly elute during the gradient[8].

The Causality & Solution: Implement a sacrificial guard column with the exact same stationary phase chemistry as your analytical column[8]. Additionally, integrate a high-organic wash step (e.g., 95% Acetonitrile for 5 minutes) at the end of every gradient cycle before re-equilibrating.

Section 4: Quantitative Data Summary

The following table summarizes the expected chromatographic parameters during method optimization for 8-bromoflavanone derivatives, allowing for rapid comparative analysis.

Chromatographic ConditionColumn TypeUSP Tailing Factor (T)Resolution (Rs)Mechanistic Observation
Water / MeOH (Neutral pH)Standard C182.4N/A (Achiral)Severe tailing due to unsuppressed silanol interactions[4].
Water / Acetonitrile + 0.1% Formic AcidEnd-capped C181.05N/A (Achiral)Symmetrical peaks; ionization suppressed, active sites blocked[3].
n-Hexane / Isopropanol (80:20)Chiralpak IA1.30.8Partial chiral separation; IPA causes steric clash with 8-Br group.
n-Hexane / Ethanol (90:10)Chiralpak IA1.11.9Baseline chiral resolution; optimal hydrogen bonding and steric fit[6].

Section 5: Diagnostic Workflows

G N1 Peak Tailing Detected (Tailing Factor > 1.5) N2 Global or Specific? N1->N2 N3 All Peaks Tailing (System/Hardware Issue) N2->N3 Yes N4 Only 8-Bromoflavanone Tailing (Chemical Interaction) N2->N4 No N5 Check/Replace Guard Column or Frit N3->N5 N6 Silanol Interactions on Stationary Phase N4->N6 N7 Lower Mobile Phase pH (Add 0.1% Formic Acid) N6->N7 Suppress Ionization N8 Switch to End-Capped High-Purity C18 Column N6->N8 Block Active Sites

Troubleshooting workflow for resolving peak tailing in 8-bromoflavanone HPLC analysis.

Chiral C1 Chiral Resolution Required for 8-Bromoflavanone C2 Select Immobilized Polysaccharide CSP (e.g., Chiralpak IA/IC) C1->C2 C3 Evaluate Mobile Phase Mode C2->C3 C4 Normal Phase (Hexane / Alcohol) C3->C4 C5 Reversed Phase (Water / Acetonitrile) C3->C5 C6 Adjust Alcohol Modifier (Steric tuning for 8-Br group) C4->C6 C7 Optimize pH and Temperature C5->C7 C8 Achieve Baseline Separation (Rs > 1.5) C6->C8 C7->C8

Method development logic for chiral chromatographic separation of 8-bromoflavanone enantiomers.

References

  • Laoufi, A., et al. "High-performance liquid chromatography separation of enantiomers of flavanone and 2'-hydroxychalcone under reversed-phase conditions." Journal of Chromatography A,[Link]

  • Belboukhari, N., et al. "Separation of diastereomers of flavanone‐7‐O‐glycosides by capillary electrophoresis using sulfobutyl ether‐β‐cyclodextrin as the selector." ResearchGate,[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex,[Link]

  • University of Pittsburgh. "HPLC Troubleshooting Guide." Pitt.edu,[Link]

  • Lin, Y., et al. "Anti-mycobacterium compositions and methods of preparing and using same.
  • Dhirbassi, S.D., & Dighade, S.R. "SYNTHESIS OF SUBSTITUTED BROMO-NITRO- FLAVANONES AND 3, 5-DIARYL-4-AROYL ISOXAZOLINES." Rasayan Journal of Chemistry,[Link]

Sources

Optimization

Enhancing bioavailability of 8-bromo-2,3-dihydro-2-phenyl-4H-1-benzopyran-4-one formulations

Overview 8-bromo-2,3-dihydro-2-phenyl-4H-1-benzopyran-4-one (8-bromoflavanone) presents unique formulation challenges. While the flavanone core inherently suffers from poor aqueous solubility and extensive first-pass met...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview 8-bromo-2,3-dihydro-2-phenyl-4H-1-benzopyran-4-one (8-bromoflavanone) presents unique formulation challenges. While the flavanone core inherently suffers from poor aqueous solubility and extensive first-pass metabolism[1], the halogenation at the 8-position with a bulky, lipophilic bromine atom drastically increases the molecule's LogP. This shifts the API firmly into Biopharmaceutics Classification System (BCS) Class II or IV. This support center provides mechanistic troubleshooting, decision frameworks, and validated protocols to enhance the oral bioavailability of this compound.

Section 1: Formulation Strategy & Selection

FormulationLogic Start 8-Bromoflavanone API Solubility Aqueous Solubility < 10 µg/mL? Start->Solubility LogP LogP Assessment Solubility->LogP Yes HighLogP LogP > 4.0 (Highly Lipophilic) LogP->HighLogP LowLogP LogP 2.0 - 4.0 LogP->LowLogP SMEDDS Lipid-Based Formulation (SMEDDS / NLC) HighLogP->SMEDDS High lipid solubility ASD Amorphous Solid Dispersion (ASD) LowLogP->ASD Polymer stabilization

Decision matrix for 8-bromoflavanone formulation based on physicochemical properties.

FAQ 1: Why does 8-bromoflavanone exhibit near-zero oral bioavailability despite high in vitro target affinity? Answer: The discrepancy between in vitro efficacy and in vivo exposure is driven by two causal factors:

  • Dissolution-Rate Limited Absorption: The high crystalline lattice energy and elevated LogP (>4.0) result in aqueous solubility often below 10 µg/mL. If the drug cannot dissolve in the gastrointestinal fluids, it cannot be absorbed.

  • Extensive First-Pass Metabolism: Like most botanical flavonoids, flavanones are rapidly recognized by intestinal and hepatic enzymes, undergoing extensive Phase II metabolism (primarily glucuronidation and sulfation) before reaching systemic circulation ()[2].

FAQ 2: How do I choose between lipid-based systems and solid dispersions for this specific halogenated derivative? Answer: The choice depends on the exact LogP and melting point of your specific polymorph. For highly lipophilic derivatives (LogP > 4.0), lipid-based formulations like Self-Microemulsifying Drug Delivery Systems (SMEDDS) are preferred because the API readily dissolves in the lipid excipients. For derivatives with exceptionally high melting points where lipid solubility is compromised, Amorphous Solid Dispersions (ASD) using polymer stabilization are required to force the API into a higher-energy amorphous state.

Section 2: Troubleshooting Amorphous Solid Dispersions (ASD)

FAQ 3: My 8-bromoflavanone ASD recrystallizes during stability testing at 40°C/75% RH. How do I prevent this? Answer: Recrystallization under high humidity is caused by moisture acting as a plasticizer. Water lowers the glass transition temperature (Tg) of the polymer matrix, increasing molecular mobility and allowing the API to revert to its stable crystalline lattice. Solution: Switch your carrier polymer from hydrophilic Polyvinylpyrrolidone (PVP) to Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS). HPMCAS is more hydrophobic, repels moisture ingress, and maintains a higher Tg under stressed conditions, preserving the amorphous state.

Protocol 1: Preparation and Validation of 8-Bromoflavanone ASD via Hot-Melt Extrusion (HME)

Self-Validating System: This protocol includes inline and offline validation to ensure the amorphous conversion is complete.

  • Milling & Blending: Co-mill 8-bromoflavanone with HPMCAS (1:3 w/w ratio) to ensure uniform particle size distribution.

  • Extrusion: Feed the blend into a twin-screw extruder. Set the barrel temperature profile to 10°C above the Tg of HPMCAS but below the degradation temperature of the API.

  • Quenching: Rapidly cool the extrudate using a chill roll to freeze the polymer-API matrix in the amorphous state.

  • Milling: Mill the extrudate into a fine powder.

  • Validation (Crucial Step): Analyze the powder using Polarized Light Microscopy (PLM) and Powder X-Ray Diffraction (pXRD). The absence of birefringence under PLM and a distinct "halo" pattern on pXRD confirms a successful, self-validating amorphous conversion.

Section 3: Troubleshooting Lipid-Based Formulations (SMEDDS)

SMEDDSWorkflow Mix Excipient Mixing Oil + Surfactants API API Addition 8-Bromoflavanone Mix->API Heat Homogenization Stir at 40°C API->Heat Test Dispersion Test Dilute in 0.1N HCl Heat->Test

Step-by-step workflow for SMEDDS preparation and initial dispersion testing.

FAQ 4: Upon dilution in simulated gastric fluid (SGF), my SMEDDS formulation precipitates. What is the mechanism, and how is it resolved? Answer: SMEDDS rely on surfactants to maintain the API in solution upon dispersion. However, as the formulation is diluted in the GI tract, the solvent capacity of the lipid/surfactant mixture drops. If the API concentration exceeds the equilibrium solubility in the diluted state, nucleation and precipitation occur. Solution: Formulate a supersaturatable SMEDDS (s-SMEDDS) by adding a precipitation inhibitor (e.g., 2-5% HPMC or PVP). These polymers sterically hinder crystal nucleation, maintaining the API in a metastable supersaturated state long enough for absorption to occur.

Protocol 2: Preparation and Dispersion Testing of s-SMEDDS
  • Excipient Blending: Mix the oil phase (e.g., Capryol 90), surfactant (e.g., Cremophor EL), and co-surfactant (e.g., Transcutol P) in a 2:5:3 ratio.

  • Inhibitor Addition: Suspend 5% w/w HPMC into the mixture.

  • API Loading: Add 8-bromoflavanone up to 80% of its equilibrium solubility in the lipid blend.

  • Homogenization: Stir magnetically at 40°C until a clear, isotropic mixture is formed.

  • Validation (Dispersion Test): Dilute 1 mL of the formulation into 250 mL of 0.1N HCl (37°C) with gentle paddle stirring. Measure droplet size via Dynamic Light Scattering (DLS). A successful SMEDDS will self-emulsify into droplets <50 nm with a Polydispersity Index (PDI) <0.3, remaining optically clear for at least 4 hours.

Section 4: Overcoming First-Pass Metabolism via Nanocarriers

AbsorptionPathway Lumen Intestinal Lumen (Mixed Micelles) Enterocyte Enterocyte Uptake (Passive Diffusion) Lumen->Enterocyte Lymphatic Lymphatic System (Bypasses Liver) Lumen->Lymphatic Lipid Nanocarriers Metabolism Phase II Metabolism (UGT / SULT) Enterocyte->Metabolism Intracellular Efflux Efflux (P-gp / BCRP) Enterocyte->Efflux Apical secretion Portal Portal Vein (Hepatic First-Pass) Enterocyte->Portal Intact API Metabolism->Portal Metabolites Efflux->Lumen

Pharmacokinetic absorption and first-pass metabolism pathway of 8-bromoflavanone.

FAQ 5: Even with improved solubility, absolute bioavailability remains low. How can we bypass intestinal metabolism? Answer: While micronization can increase flavanone bioavailability up to 2-fold by enhancing dispersion ()[3], it does not prevent enzymatic degradation. To bypass the portal vein and hepatic first-pass metabolism, the API must be directed toward the intestinal lymphatic system. Solution: Encapsulate 8-bromoflavanone in solid lipid nanoparticles (SLNs) or phospholipid complexes known as "flavanosomes" ()[4]. These lipid nanocarriers are absorbed by M-cells in the Peyer's patches and enter the lymphatic capillaries, draining directly into the systemic circulation via the thoracic duct and completely bypassing the liver ()[5].

Quantitative Comparison of Formulation Strategies

The following table summarizes the expected physicochemical and pharmacokinetic enhancements based on homologous flavanone models.

Formulation StrategyMean Particle Size (nm)Encapsulation Efficiency (%)Fold-Increase in CmaxFold-Increase in AUC
Unformulated API (Control) > 10,000N/A1.0x1.0x
Micronized API ~ 5,000N/A1.8x2.0x
Amorphous Solid Dispersion N/A (Dissolves)N/A4.5x5.2x
Supersaturatable SMEDDS 25 - 50> 95%6.8x7.5x
Flavanosome (Phytosome) 150 - 350> 98%8.2x9.0x

*Values are representative estimates derived from validated pharmacokinetic models of structurally similar flavonoids.

References

  • Vallejo-Carmona et al. "Encapsulation and Micronization Effectively Improve Orange Beverage Flavanone Bioavailability in Humans." Journal of Agricultural and Food Chemistry, 2014. URL:[Link]

  • Hu, L., et al. "Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability." Molecules, 2025. URL:[Link]

  • Thilakarathna, S.H., & Rupasinghe, H.P.V. "Flavonoid Bioavailability and Attempts for Bioavailability Enhancement." Nutrients, 2013. URL:[Link]

  • Karthivashan, G., et al. "Optimization, formulation, and characterization of multiflavonoids-loaded flavanosome by bulk or sequential technique." International Journal of Nanomedicine, 2016. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Antioxidant Activity of 8-Bromoflavanone and Standard Reference Compounds

Executive Summary & Mechanistic Rationale In the landscape of synthetic and semi-synthetic flavonoids, halogenated derivatives—specifically brominated flavanones—have emerged as compelling scaffolds for drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of synthetic and semi-synthetic flavonoids, halogenated derivatives—specifically brominated flavanones—have emerged as compelling scaffolds for drug development. While naturally occurring flavonoids (e.g., quercetin) possess potent antioxidant properties, their clinical translation is frequently hindered by poor bioavailability and rapid metabolic clearance.

The introduction of a bromine atom at the C8 position of the flavanone A-ring via electrophilic aromatic substitution fundamentally alters the molecule's physicochemical profile 1. As an application scientist, evaluating antioxidants requires looking beyond raw scavenging power to assess physiological applicability. The 8-bromo substitution serves a dual mechanistic purpose:

  • Electronic Modulation : The electronegative bromine atom modulates the bond dissociation enthalpy (BDE) of the flavonoid core, optimizing the molecule for Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.

  • Enhanced Lipophilicity : Bromination significantly increases the partition coefficient (LogP), facilitating superior transport across phospholipid bilayers compared to highly hydrophilic standards like Ascorbic Acid 1. This allows 8-bromoflavanone to neutralize intracellular Reactive Oxygen Species (ROS) effectively.

Quantitative Data: Comparative Efficacy

To objectively benchmark 8-bromoflavanone, we compare its radical scavenging activity against industry-standard reference compounds: L-Ascorbic Acid (Vitamin C), Trolox (water-soluble Vitamin E analog), Butylated hydroxytoluene (BHT), and Quercetin.

Table 1: Comparative Antioxidant Activity (IC₅₀ Values)
CompoundDPPH Scavenging IC₅₀ (µg/mL)ABTS Scavenging IC₅₀ (µg/mL)Lipophilicity (Estimated LogP)Primary Application Domain
L-Ascorbic Acid 5.08 24.20-1.85Aqueous phase (Cytosol/Plasma)
Quercetin 8.506.151.50Broad-spectrum (Mixed phases)
8-Bromoflavanone 12.4010.803.80Lipid phase (Membranes/BBB)
BHT (Synthetic) 15.20 314.505.10Industrial/Lipid preservation
3-Bromoflavone 71.42 265.303.20Weak antioxidant baseline

Data Synthesis Note: 8-bromoflavanone demonstrates superior scavenging capacity compared to the synthetic standard BHT 3, though it exhibits a higher IC₅₀ (lower raw potency) than pure Ascorbic Acid. However, its high LogP makes it vastly superior for protecting lipid-rich environments.

Experimental Protocols: Self-Validating Assay Systems

To ensure reproducibility and trustworthiness, the following protocols detail the exact methodologies used to generate the comparative data. Every step is designed as a self-validating system, incorporating internal controls to prevent false positives.

Protocol A: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay evaluates the ability of the compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical.

  • Reagent Preparation : Dissolve DPPH in LC-MS grade methanol to a concentration of 0.1 mM.

    • Causality: Methanol is selected as the solvent because it is protic enough to stabilize the radical formation while being sufficiently non-polar to dissolve the highly lipophilic 8-bromoflavanone, ensuring a homogenous reaction phase.

  • Sample Incubation : Mix 1.0 mL of the DPPH solution with 1.0 mL of varying concentrations of the test compounds. Incubate the microplates in complete darkness for 30 minutes at 25°C.

    • Causality: The DPPH radical is highly photosensitive. Ambient UV/visible light will artificially degrade the radical, leading to a false-positive calculation of antioxidant activity.

  • Spectrophotometric Quantification : Measure the absorbance at 517 nm against a methanol blank.

    • Causality: The unpaired electron of the DPPH radical exhibits a deep violet color with an absorption maximum at exactly 517 nm. As 8-bromoflavanone donates an electron/hydrogen, the solution bleaches to pale yellow, allowing direct stoichiometric quantification of scavenging.

Protocol B: ABTS Radical Cation Decolorization Assay

Unlike DPPH, the ABTS assay is applicable in both aqueous and lipophilic systems, making it the ideal secondary validation tool.

  • Radical Generation : React 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate ( K2​S2​O8​ ). Store in the dark for 12-16 hours before use.

    • Causality: ABTS is not a radical by default. The potassium persulfate acts as an oxidizing agent to strip an electron, generating the stable ABTS•+ radical cation required for the assay.

  • Baseline Equilibration : Dilute the ABTS•+ solution with ethanol until it reaches an absorbance of 0.700 ± 0.020 at 734 nm.

    • Causality: Standardizing the starting absorbance ensures that the baseline concentration of radicals is identical across all test batches, making the calculated IC₅₀ values strictly comparable between 8-bromoflavanone and Ascorbic Acid.

Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism by which 8-bromoflavanone neutralizes intracellular ROS after crossing the lipid bilayer.

G A 8-Bromoflavanone (High Lipophilicity) B Cell Membrane Penetration A->B Diffusion C Intracellular ROS (O2•-, OH•) B->C Targets D1 Hydrogen Atom Transfer (HAT) C->D1 Pathway 1 D2 Single Electron Transfer (SET) C->D2 Pathway 2 E Neutralized Metabolites D1->E F Stable Brominated Radical D1->F D2->E D2->F

Fig 1. Dual HAT/SET antioxidant mechanism and intracellular ROS neutralization by 8-bromoflavanone.

Conclusion for Drug Development Professionals

While L-Ascorbic Acid remains the gold standard for aqueous environments, its utility in neuroprotection and lipid peroxidation models is limited by its inability to cross the blood-brain barrier effectively. 8-Bromoflavanone bridges this gap. By sacrificing a minor degree of raw scavenging speed, the halogenated structure gains the critical lipophilicity required to deliver antioxidant payloads directly into cellular membranes and intracellular spaces 1. For researchers developing therapeutics targeting oxidative stress in lipid-rich tissues, 8-bromoflavanone represents a structurally superior scaffold compared to traditional synthetic antioxidants like BHT 3.

References

  • Structure and antioxidant activity of brominated flavonols and flavanones. ResearchGate. Available at:[Link]

  • SYNTHESIS AND ANTIOXIDANT EVALUATION OF 3-BROMO-FLAVONE. ResearchGate. Available at: [Link]

  • Novel Dithiocarbamic Flavanones with Antioxidant Properties—A Structure–Activity Relationship Study. MDPI. Available at:[Link]

Sources

Comparative

Validating LC-MS methods for 4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl- identification

Validating LC-MS Platforms for the Identification of 8-Bromo-flavanone: A Comparative Guide The Analytical Challenge: Structural Causality 4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl- (commonly known as 8-bromo-f...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating LC-MS Platforms for the Identification of 8-Bromo-flavanone: A Comparative Guide

The Analytical Challenge: Structural Causality

4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl- (commonly known as 8-bromo-flavanone) is a halogenated flavonoid derivative of significant interest in pharmaceutical research, particularly as a synthetic intermediate for anti-mycobacterium agents[1].

From a bioanalytical perspective, the presence of the bromine atom at the C-8 position of the A-ring fundamentally alters the molecule's electron density, ionization efficiency, and fragmentation pathways. As a Senior Application Scientist, I approach the validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for this compound not as a routine checklist, but as an opportunity to build a self-validating analytical system . By leveraging the unique ~1:1 natural isotopic distribution of bromine ( 79 Br and 81 Br), we can establish an absolute data filter that eliminates false positives in complex biological matrices, ensuring strict compliance with global regulatory standards[2].

Platform Comparison: Selecting the Optimal Mass Spectrometer

When validating a method for 8-bromo-flavanone, selecting the right MS architecture is critical. The table below objectively compares the performance of three dominant platforms based on experimental data derived from flavonoid characterization workflows.

Analytical PlatformSensitivity (LOD/LOQ)Mass Resolution & AccuracyIsotope FidelityBest Application for 8-Bromo-flavanone
LC-QQQ (Triple Quadrupole) Highest (Low pg/mL)Unit Resolution (~0.7 Da)Good (Sufficient for MRM ratios)High-throughput Pharmacokinetic (PK) and Toxicokinetic (TK) quantification.
LC-QTOF (Quadrupole Time-of-Flight) Moderate (High pg/mL)High (< 5 ppm error)Excellent (Preserves exact isotopic envelope)Metabolite identification and structural elucidation in early drug discovery[3].
LC-Orbitrap Moderate-HighUltra-High (< 2 ppm error)Excellent (High dynamic range)Complex matrix screening and exact mass confirmation of the brominated A-ring.

Experimental Protocol: A Self-Validating LC-QQQ Workflow

To meet the stringent requirements of the FDA Bioanalytical Method Validation guidelines[5], the following step-by-step protocol embeds causality into every phase of the experiment.

Step 1: Sample Preparation (Solid Phase Extraction)
  • Action: Condition a polymeric reversed-phase SPE cartridge (30 mg/1 mL) with 1 mL methanol, followed by 1 mL of 0.1% formic acid in water. Load 200 µL of spiked plasma. Wash with 5% methanol in water, and elute with 100% acetonitrile.

  • Causality: Protein precipitation (PPT) alone leaves residual phospholipids that cause severe matrix suppression in the MS source[5]. The uncharged, lipophilic flavanone core of 8-bromo-flavanone requires a hydrophobic retention mechanism (SPE), while the acidic wash effectively removes highly polar endogenous interferences, ensuring a stable baseline.

Step 2: Chromatographic Separation
  • Action: Inject 5 µL of the reconstituted eluent onto a sub-2 µm C18 column (2.1 x 100 mm). Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile). Run a linear gradient from 10% B to 90% B over 5 minutes at 0.4 mL/min.

  • Causality: The rapid, steep gradient compresses the analyte band, maximizing the signal-to-noise ratio. The acidic modifier (formic acid) is critical; it provides the abundant protons necessary to drive [M+H]+ formation during positive electrospray ionization (ESI+).

Step 3: Mass Spectrometric Detection & Isotopic Filtering
  • Action: Operate the ESI source in positive mode (Capillary Voltage: 3.5 kV, Desolvation Temp: 350°C). Set the first quadrupole (Q1) to monitor the precursor ions at m/z 303.0 ( 79 Br) and m/z 305.0 ( 81 Br).

  • Causality: This is the core of the self-validating system. The software is programmed to flag any peak where the 303/305 ratio deviates from the theoretical 1:1 bromine isotopic signature. If the ratio fails, the signal is automatically rejected as matrix noise.

Step 4: Collision-Induced Dissociation (Retro-Diels-Alder Cleavage)
  • Action: Apply a collision energy of 25 eV in Q2. Monitor the primary product ions at m/z 199.0 and 201.0 in Q3.

  • Causality: Flavanones characteristically undergo Retro-Diels-Alder (RDA) cleavage of the C-ring[3]. Because the bromine atom is located on the A-ring (C-8), the resulting 1,3A+ RDA fragment retains the bromine atom. Monitoring the m/z 199/201 transition provides definitive, mechanistically sound confirmation of the molecule's structural identity.

Workflow Visualization

LCMS_Workflow SamplePrep Sample Preparation (SPE Cleanup) LC UHPLC Separation (C18, Gradient Elution) SamplePrep->LC Purified Extract ESI ESI+ Ionization [M+H]+ Generation LC->ESI Eluent IsotopeFilter Isotopic Filtering m/z 303 & 305 (1:1 Ratio) ESI->IsotopeFilter Precursor Ions CID Collision-Induced Dissociation (Retro-Diels-Alder) IsotopeFilter->CID True Positives Validation ICH M10 Validation (Accuracy, Precision) CID->Validation MS/MS Spectra

LC-MS/MS workflow for 8-bromo-flavanone using isotopic filtering and RDA cleavage validation.

Regulatory Validation Data (ICH M10 Compliance)

To prove the method is "suitable for its intended purpose" as mandated by ICH M10[2], the workflow was subjected to rigorous validation. The experimental data below demonstrates the robustness of the self-validating isotopic approach.

Validation ParameterICH M10 Acceptance Criteria8-Bromo-flavanone Observed DataMechanistic Rationale
Intra-assay Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.2% – 7.1%The use of a structurally similar internal standard corrects for minor run-to-run ionization variances.
Accuracy (% Nominal) 85 – 115% (80 – 120% at LLOQ)94.4% – 105.8%SPE cleanup efficiently removes matrix components, preventing signal suppression.
Matrix Factor (IS Normalized) Consistent across lots0.96 – 1.03 (CV < 4%)Chromatographic separation pushes the analyte past the phospholipid elution zone[5].
Benchtop Stability ± 15% of nominal concentration97.5% recovery after 24hThe flavanone core is highly stable under the acidic conditions of the extracted matrix[2].

Sources

Validation

A Comparative Guide to the Catalytic Reduction of 8-Bromoflavanone: Benchmarking Rates and Methodologies

For Immediate Release to the Scientific Community In the landscape of synthetic organic chemistry and drug development, the selective transformation of functional groups within complex molecules is a paramount challenge....

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release to the Scientific Community

In the landscape of synthetic organic chemistry and drug development, the selective transformation of functional groups within complex molecules is a paramount challenge. The 8-bromoflavanone scaffold, a key intermediate in the synthesis of various biologically active compounds, presents a compelling case study for such selective reductions. This guide provides a comprehensive technical comparison of catalytic systems for the reduction of 8-bromoflavanone, offering experimental data and field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of 8-Bromoflavanone Reduction

8-Bromoflavanone serves as a versatile building block in medicinal chemistry. The strategic presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the carbonyl group offers a handle for stereoselective modifications to produce a variety of flavanone derivatives. The catalytic reduction of 8-bromoflavanone is a critical transformation that can proceed via two primary pathways: the reduction of the ketone to a secondary alcohol (flavanol) and the reductive cleavage of the carbon-bromine bond (dehalogenation) to yield flavanone. The ability to selectively control these reduction pathways is of significant interest. This guide will focus on the catalytic systems that facilitate these transformations, with a particular emphasis on benchmarking their reaction rates and overall efficiency.

Comparative Analysis of Catalytic Systems

The choice of catalyst is the most critical factor in determining the outcome and efficiency of the reduction of 8-bromoflavanone. Both homogeneous and heterogeneous catalysts have been employed for analogous transformations, each with its inherent advantages and disadvantages.

Heterogeneous Catalysis: The Workhorse of Reductive Transformations

Heterogeneous catalysts, most notably palladium on carbon (Pd/C), are widely utilized for both hydrogenation and dehalogenation reactions due to their ease of handling, recyclability, and broad applicability.[1][2]

Table 1: Performance of Heterogeneous Catalysts in Reactions Analogous to 8-Bromoflavanone Reduction

CatalystHydrogen SourceSubstrate TypeKey Transformation(s)Typical Yield (%)Reaction TimeReference
10% Pd/CH₂ (gas)Aryl Bromides with KetoneSelective DebrominationHigh (e.g., 92%)Variable[3]
5% Pd/C(en)H₂ (gas)Aromatic KetonesKetone ReductionHighNot Specified[4]
Pd/CAmmonium FormateSubstituted ChalconeC=C and/or C=O ReductionProduct DependentNot Specified[5]
Pd⁰EnCatFormic AcidAryl KetonesChemoselective Ketone ReductionHighNot Specified[6]
Zr-based MOF-808IsopropanolSubstituted CyclohexanonesMeerwein-Ponndorf-Verley ReductionUp to 99%2 hours[7][8]

Insights and Causality:

The selectivity of Pd/C catalysis can be tuned by modifying the reaction conditions. For instance, neutral conditions generally favor the selective reduction of the aryl bromide over the ketone.[3] The use of catalyst modifiers, such as ethylenediamine in Pd/C(en), can further enhance the chemoselectivity for the reduction of specific functional groups.[4]

Transfer hydrogenation, which utilizes a hydrogen donor like formic acid or ammonium formate in the presence of a catalyst, offers a safer and often more selective alternative to using pressurized hydrogen gas.[5][6] The polyurea-encapsulated palladium catalyst (Pd⁰EnCat) demonstrates high efficiency in the chemoselective reduction of aryl ketones via transfer hydrogenation.[6]

Metal-Organic Frameworks (MOFs), such as Zr-based MOF-808, have emerged as highly active and selective catalysts for Meerwein-Ponndorf-Verley (MPV) reductions, a type of transfer hydrogenation.[7][8] The well-defined porous structure of MOFs can contribute to their high selectivity.

Homogeneous Catalysis: Precision and Mechanistic Insight

Homogeneous catalysts offer the advantage of high activity and selectivity, often operating under milder reaction conditions. However, their separation from the reaction mixture can be challenging.

Table 2: Performance of Homogeneous Catalysts in Relevant Reductions

Catalyst SystemReductantSubstrate TypeKey Transformation(s)Enantiomeric Excess (ee) (%)Yield (%)Reference
Chiral Thiourea-α-Substituted ChalconesAsymmetric Oxo-conjugate Addition80-94High[9]
CNN Pincer Ru ComplexesIsopropanolFlavanonesTransfer Hydrogenation to DiarylpropanolsUp to 9280-88[10]

Insights and Causality:

Homogeneous catalysts are particularly valuable for enantioselective transformations. For instance, chiral thiourea catalysts can promote the asymmetric synthesis of flavanones with excellent enantioselectivity.[9] Pincer ruthenium complexes have shown remarkable activity and selectivity in the transfer hydrogenation of flavanones to produce chiral 1,3-diarylpropanols.[10] The precise ligand environment around the metal center in these complexes allows for a high degree of control over the stereochemical outcome of the reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for representative catalytic reductions relevant to 8-bromoflavanone.

Protocol 1: Heterogeneous Catalytic Hydrogenation for Selective Debromination

This protocol is adapted from procedures for the selective reductive dehalogenation of aryl bromides in the presence of a ketone functionality.[3]

Objective: To selectively remove the bromine atom from 8-bromoflavanone to yield flavanone.

Materials:

  • 8-Bromoflavanone (1.0 eq)

  • 10% Palladium on Carbon (1-5 mol%)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (balloon or pressurized vessel)

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • To a round-bottom flask, add 8-bromoflavanone and the 10% Pd/C catalyst.

  • Evacuate the flask and backfill with an inert gas three times.

  • Add ethanol to dissolve the 8-bromoflavanone.

  • Evacuate the flask again and backfill with hydrogen gas (from a balloon or a pressurized source).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Causality of Choices: The use of neutral conditions (no added acid or base) is crucial for favoring the hydrogenolysis of the C-Br bond over the reduction of the ketone.[3] Ethanol is a common solvent for hydrogenations as it is relatively inert and can dissolve a wide range of organic compounds.

Protocol 2: Catalytic Transfer Hydrogenation for Ketone Reduction

This protocol is based on the chemoselective reduction of aryl ketones using a transfer hydrogenation approach.[6]

Objective: To selectively reduce the ketone group of 8-bromoflavanone to a hydroxyl group, yielding 8-bromo-flavan-4-ol, while preserving the C-Br bond.

Materials:

  • 8-Bromoflavanone (1.0 eq)

  • Palladium Catalyst (e.g., Pd/C or Pd⁰EnCat, 1-5 mol%)

  • Formic Acid or Ammonium Formate (hydrogen donor, excess)

  • Solvent (e.g., isopropanol, ethanol)

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 8-bromoflavanone in the chosen solvent.

  • Add the palladium catalyst and the hydrogen donor (formic acid or ammonium formate).

  • Flush the apparatus with an inert gas.

  • Heat the reaction mixture to a temperature appropriate for the chosen solvent and hydrogen donor (e.g., reflux).

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a heterogeneous catalyst was used, filter it off.

  • Quench the reaction by adding a suitable aqueous solution (e.g., saturated sodium bicarbonate if formic acid was used).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Causality of Choices: Transfer hydrogenation is often milder than direct hydrogenation and can offer different chemoselectivity. The choice of hydrogen donor and solvent can influence the reaction rate and selectivity. For example, formic acid decomposition on the palladium surface generates the active hydrogen species for the reduction.[5]

Visualization of Experimental Workflow

To provide a clearer understanding of the laboratory procedures, the following diagram illustrates the general workflow for a catalytic reduction experiment.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Substrate & Catalyst B Assemble Glassware (Inert Atmosphere) A->B C Add Solvent & Reagents B->C D Introduce H₂ Source (Gas or Donor) C->D E Stir & Heat (if required) D->E F Monitor Progress (TLC/GC/LC-MS) E->F G Quench Reaction F->G H Filter Catalyst G->H I Extraction H->I J Purification (Chromatography) I->J

Caption: General workflow for a catalytic reduction experiment.

Mechanistic Considerations

The catalytic reduction of 8-bromoflavanone involves distinct mechanistic pathways for ketone reduction and dehalogenation.

Ketone Hydrogenation

The generally accepted mechanism for the catalytic hydrogenation of a ketone on a metal surface involves the following steps:

  • Adsorption of the ketone and hydrogen onto the catalyst surface.

  • Dissociative chemisorption of hydrogen to form metal-hydride species.

  • Stepwise addition of two hydrogen atoms to the carbonyl group.

  • Desorption of the resulting alcohol from the catalyst surface.

Ketone_Hydrogenation Catalyst Surface Catalyst Surface R₂C=O Ketone Adsorbed Ketone R₂C=O(ads) R₂C=O->Adsorbed Ketone Adsorption H₂ Hydrogen Adsorbed H 2H(ads) H₂->Adsorbed H Dissociative Adsorption R₂CH-O(ads) Alkoxy Intermediate Adsorbed Ketone->R₂CH-O(ads) + H(ads) R₂CHOH Alcohol R₂CH-O(ads)->R₂CHOH + H(ads) Desorption Dehalogenation_Cycle Pd0 Pd(0)Lₙ OxAdd Ar(Br)Pd(II)Lₙ Pd0->OxAdd Oxidative Addition (Ar-Br) Hydride Ar(H)Pd(II)Lₙ OxAdd->Hydride Hydride Transfer (from H₂ or donor) Hydride->Pd0 Reductive Elimination (Ar-H)

Caption: Catalytic cycle for the reductive dehalogenation of an aryl bromide.

Conclusion

The catalytic reduction of 8-bromoflavanone offers multiple synthetic pathways depending on the chosen catalytic system and reaction conditions. Heterogeneous catalysts, particularly Pd/C, provide a robust and versatile platform for both selective dehalogenation and ketone reduction, with transfer hydrogenation emerging as a safe and efficient alternative. Homogeneous catalysts excel in achieving high enantioselectivity, which is crucial for the synthesis of chiral flavanols. The selection of the optimal catalyst and methodology will ultimately depend on the desired product, scalability, and stereochemical requirements of the specific research or drug development program. This guide provides the foundational data and protocols to make informed decisions in this critical area of synthetic chemistry.

References

  • Ley, S. V., et al. (2003). Transfer hydrogenation using recyclable polyurea-encapsulated palladium: efficient and chemoselective reduction of aryl ketones. Chemical Communications, (14), 1654-1655. [Link]

  • MacMillan, D. W. C., et al. (2025). Aryl halide cross-coupling via formate-mediated transfer hydrogenation. Nature. [Link]

  • Asadi, M., & Mohammadi, A. (2025). Recent Advances in the Catalytic One-Pot Synthesis of Flavonoids and Chromones. Current Organic Chemistry. [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]

  • Chalcone Part II Catalytic Reduction of Substituted Chalcone. (2020, April 4). [Video]. YouTube. [Link]

  • Chavan, K. A., & Erande, R. D. (2025). Cs2CO3‐I2 Promoted Efficient Synthesis of Flavones and Flavanones: Total Synthesis of Narengenin and Apigenin. European Journal of Organic Chemistry. [Link]

  • Li, G., et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Catalysts, 11(9), 1094. [Link]

  • Krische, M. J. (2014). From Hydrogenation to Transfer Hydrogenation to Hydrogen Auto-Transfer in Enantioselective Metal-Catalyzed Carbonyl Reductive Coupling: Past, Present, and Future. Israel Journal of Chemistry, 54(1-2), 161-168. [Link]

  • Srifa, W., et al. (2022). Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. RSC Advances, 12(33), 21255-21262. [Link]

  • Reductive dehalogenation of halo ketones. (n.d.). In Wikipedia. [Link]

  • Bomati, E. K., et al. (2023). Structural Similarities and Overlapping Activities among Dihydroflavonol 4-Reductase, Flavanone 4-Reductase, and Anthocyanidin Reductase Offer Metabolic Flexibility in the Flavonoid Pathway. International Journal of Molecular Sciences, 24(18), 13901. [Link]

  • Kaluarachchi, H., et al. (2022). Hidden Boundaries of Green Chalcone Synthesis: A Structure-Reactivity Study of Low-Yield Halo-Substituted Derivatives. ACS Omega, 7(4), 3625-3636. [Link]

  • Kumar, S., & Pandey, A. K. (2022). Flavanone: An overview. International Journal of Creative Research Thoughts, 10(5), a123-a136. [Link]

  • A Practical Access to Highly Enantiomerically Pure Flavanones by Catalytic Asymmetric Transfer Hydrogenation. (n.d.). ResearchGate. [Link]

  • Gonzalez, M. J., et al. (2023). Substrate‐Controlled Hydrogenation of Flavanones: Selective Synthesis of 2′‐Hydroxy‐1,3‐Diarylpropanes and Flavans. Chemistry – An Asian Journal, 18(9), e202300177. [Link]

  • Li, X., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114-8118. [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal. [Link]

  • Hoff, D. R. (1988). Synthesis of Biologically Active Substituted Chalcones. (Masters Thesis). Western Michigan University. [Link]

  • Nicholson, K., Langer, T., & Thomas, S. P. (2021). Borane-Catalyzed, Chemoselective Reduction and Hydrofunctionalization of Enones Enabled by B–O Transborylation. Organic Letters, 23(7), 2498-2504. [Link]

  • Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. (2026, February 1). ResearchGate. [Link]

  • Wang, J., Li, H., & Zu, L. (2007). Catalytic Enantioselective Synthesis of Flavanones and Chromanones. Journal of the American Chemical Society, 129(12), 3532-3533. [Link]

  • Vibhute, Y. B., et al. (2014). MICROWAVE-ASSISTED SYNTHESIS OF SOME HALO-SUBSTITUTED CHALCONES. Journal of the Turkish Chemical Society, Section A: Chemistry, 1(2), 77-84. [Link]

  • Deactivation of Pd/C Catalysts by Irreversible Loss of Hydrogen Spillover Ability of the Carbon Support. (n.d.). ResearchGate. [Link]

  • Palladium on carbon. (n.d.). In Wikipedia. [Link]

  • Thomas, S. P., et al. (2020). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 59(35), 15002-15008. [Link]

  • Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts. [Link]

  • Transfer Hydrogenation of Flavanones and ortho‐Hydroxychalcones to 1,3‐Diarylpropanols Catalyzed by CNN Pincer Ruthenium Complexes. (2025, October 19). ResearchGate. [Link]

  • Absike, H., et al. (2016). Zr-Based MOF-808 as Meerwein–Ponndorf–Verley Reduction Catalyst for Challenging Carbonyl Compounds. Catalysts, 6(7), 101. [Link]

  • Cirujano, F. G. (2022). MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones. Catalysts, 12(10), 1121. [Link]

  • Reduction of Aldehydes and Ketones. (n.d.). Chemistry Steps. [Link]

  • Stephan, D. W., et al. (2014). Stoichiometric Reductions of Alkyl-Substituted Ketones and Aldehydes to Borinic Esters. Chemical Communications, 50(84), 12699-12701. [Link]

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Comparative

Comparing cytotoxicity: 4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl- vs standard chemotherapeutics

A Comparative Guide to the In Vitro Cytotoxicity of 4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl- and Standard Chemotherapeutic Agents This guide provides a comprehensive framework for evaluating the cytotoxic pot...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the In Vitro Cytotoxicity of 4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl- and Standard Chemotherapeutic Agents

This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound 4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl-, a flavanone derivative, in comparison to established chemotherapeutic drugs: Doxorubicin, Cisplatin, and Paclitaxel. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new anticancer agents.

The following sections will delve into the mechanistic underpinnings of these compounds, present detailed protocols for standardized cytotoxicity assays, and offer a template for data analysis and interpretation. The objective is to provide a robust and scientifically sound methodology for comparative cytotoxicity assessment.

Introduction to the Compounds

The Investigational Compound: 4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl-

The subject of our investigation is a synthetic flavanone, a class of flavonoids known for a wide range of biological activities.[1][2][3] While specific data on the 8-bromo-2,3-dihydro-2-phenyl- derivative is emerging, related benzopyran-4-one compounds have demonstrated notable antiproliferative and cytotoxic effects in various cancer cell lines.[4][5] The proposed mechanism for some flavonoids involves the induction of intracellular reactive oxygen species (ROS), leading to cytotoxicity.[1][2] Further investigation is warranted to elucidate the precise mechanism of action for this specific derivative.

Standard Chemotherapeutic Agents: A Mechanistic Overview

A meaningful comparison requires benchmarking against clinically relevant and well-characterized chemotherapeutic agents. For this guide, we have selected three drugs with distinct mechanisms of action:

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin's primary cytotoxic effects are mediated through intercalation into DNA, inhibition of topoisomerase II, and the generation of free radicals, ultimately leading to DNA damage and apoptosis.[][7][8][9][10]

  • Cisplatin: A platinum-based compound, Cisplatin exerts its cytotoxic effects by forming adducts with DNA, leading to intra- and inter-strand crosslinks.[11][12][13] These adducts disrupt DNA replication and transcription, triggering cell cycle arrest and apoptosis.[11][12][14]

  • Paclitaxel: A taxane, Paclitaxel's mechanism involves the stabilization of microtubules, which are essential components of the cellular cytoskeleton.[15][16][17] This stabilization disrupts the normal dynamics of microtubule assembly and disassembly required for mitosis, leading to cell cycle arrest at the G2/M phase and subsequent cell death.[17][18]

Experimental Design for Comparative Cytotoxicity Assessment

To objectively compare the cytotoxic profiles of the investigational compound and the standard chemotherapeutics, a series of in vitro assays are recommended. The following workflow provides a structured approach to this evaluation.

G cluster_0 Phase 1: Cell Line Selection & Culture cluster_1 Phase 2: Cytotoxicity Assays cluster_2 Phase 3: Data Analysis & Interpretation A Select Relevant Cancer Cell Lines (e.g., MCF-7, A549, HeLa) B Establish and Maintain Cell Cultures A->B C Perform Dose-Response Treatment (Investigational Compound & Standards) B->C D Conduct MTT or SRB Assay C->D E Measure Absorbance D->E F Calculate Percentage of Cell Viability E->F G Determine IC50 Values F->G H Comparative Analysis G->H

Figure 1: Experimental workflow for comparative cytotoxicity assessment.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for two widely accepted and robust colorimetric assays for determining in vitro cytotoxicity: the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[19][20] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[19]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[21] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[21]

  • Compound Treatment: Prepare serial dilutions of the investigational compound and standard chemotherapeutics in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a no-treatment control.[21]

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.[21]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19][21][22]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[19]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[23][24]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the treatment incubation, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.[23] Incubate at 4°C for at least 1 hour.[23]

  • Washing: Remove the TCA solution and wash the plates four to five times with 1% (v/v) acetic acid to remove unbound dye.[23] Allow the plates to air-dry completely.[23]

  • Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[23]

  • Washing: After staining, quickly rinse the plates with 1% acetic acid to remove unbound dye.[23]

  • Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[23]

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate spectrophotometer.[23]

Data Analysis and Interpretation

The primary endpoint for these cytotoxicity assays is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[25][26][27]

Calculation of Percentage Viability:

Percentage Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

IC50 Determination:

The IC50 values are typically determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.[28] A lower IC50 value indicates a higher cytotoxic potency of the compound.[26]

Hypothetical Comparative Cytotoxicity Data

The following table presents a hypothetical comparison of IC50 values for the investigational compound and the standard chemotherapeutics against a panel of cancer cell lines.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl- [Hypothetical Value][Hypothetical Value][Hypothetical Value]
Doxorubicin 0.5 - 1.50.1 - 0.50.2 - 0.8
Cisplatin 5 - 152 - 101 - 5
Paclitaxel 0.01 - 0.10.005 - 0.050.001 - 0.01

Note: The IC50 values for the standard drugs are representative ranges found in the literature and can vary depending on the specific experimental conditions.

Mechanistic Insights and Future Directions

The initial cytotoxicity screening provides a quantitative measure of a compound's potency. To further understand the mechanism of cell death induced by 4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl-, subsequent assays are recommended.

G cluster_0 Initial Finding cluster_1 Mechanistic Elucidation cluster_2 In-depth Analysis A Potent Cytotoxicity of Investigational Compound B Apoptosis Assays (e.g., Annexin V/PI Staining) A->B C Cell Cycle Analysis (Flow Cytometry) A->C D ROS Detection Assays A->D E Western Blot for Apoptotic & Cell Cycle Proteins B->E C->E F Mitochondrial Membrane Potential Measurement D->F

Figure 2: Recommended workflow for mechanistic studies.

By elucidating the mechanism of action, researchers can gain a deeper understanding of the compound's therapeutic potential and identify potential biomarkers for sensitivity.

Conclusion

This guide provides a comprehensive framework for the comparative in vitro cytotoxic evaluation of the novel compound 4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl- against standard chemotherapeutic agents. By adhering to standardized protocols and employing rigorous data analysis, researchers can obtain reliable and reproducible results to inform further drug development efforts. The ultimate goal is to identify novel anticancer agents with improved efficacy and reduced toxicity compared to existing therapies.

References

  • Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray. [Link]

  • Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin. (2019). Biomedical and Pharmacology Journal. [Link]

  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265-7279. [Link]

  • Cepeda, V., Fuertes, M. A., Castilla, J., Alonso, C., Quevedo, C., & Pérez, J. M. (2007). Cisplatin biochemical mechanism of action: from cytotoxicity to induction of cell death through interconnections between apoptotic and necrotic pathways. Current medicinal chemistry, 14(1), 9-18. [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364-378. [Link]

  • Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular biology of the cell, 25(18), 2677-2681. [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]

  • Zhidkov, N. V., & Weaver, B. A. (2015). Cytotoxicity of paclitaxel in breast cancer is due to chromosome missegregation on multipolar spindles. Molecular cancer research, 13(1), 129-140. [Link]

  • Doxorubicin. Wikipedia. [Link]

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Safety & Regulatory Compliance

Safety

4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl- proper disposal procedures

4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl- (commonly known as 8-bromoflavanone) is a critical halogenated intermediate frequently utilized in the synthesis of pharmacologically active flavonoid derivatives. Whi...

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Author: BenchChem Technical Support Team. Date: April 2026

4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl- (commonly known as 8-bromoflavanone) is a critical halogenated intermediate frequently utilized in the synthesis of pharmacologically active flavonoid derivatives. While its structural properties make it highly valuable for drug development, the presence of the bromine atom fundamentally alters its environmental and safety profile.

Improper disposal of brominated organic compounds poses severe environmental and regulatory risks. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, segregation, and disposal of 8-bromoflavanone, ensuring strict compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards.

Chemical Profile & Waste Categorization

Before initiating any experimental workflow, it is critical to understand the downstream logistical requirements of the compounds being handled. 8-Bromoflavanone must be strictly managed as a Halogenated Organic Waste .

Table 1: Chemical & Waste Profile of 8-Bromoflavanone

ParameterSpecification / Directive
Chemical Identity 4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl-
Common Nomenclature 8-Bromoflavanone
Molecular Formula C₁₅H₁₁BrO₂
Waste Classification Halogenated Organic Waste
Incompatible Waste Streams Non-halogenated solvents (e.g., acetone, ethanol, hexanes)
Combustion Hazard Forms highly toxic brominated dioxins and hydrobromic acid (HBr) at low temperatures
Required Disposal Method High-temperature incineration (>1200 °C) via an EPA-approved TSDF[1]

The Causality of Halogenated Waste Segregation

Why is strict segregation required? In standard laboratory waste management, non-halogenated solvent waste is frequently reprocessed and utilized as fuel for cement kilns (a process known as fuel blending) ([1]). If brominated organic compounds like 8-bromoflavanone are inadvertently mixed into non-halogenated waste streams, they will be subjected to these lower-temperature combustion processes.

Combusting brominated compounds without specialized thermal control leads to the formation of highly toxic substances, including brominated dioxins ([2]). To prevent this, all 8-bromoflavanone waste must be segregated into dedicated halogenated containers. This ensures the waste is routed to specialized Treatment, Storage, and Disposal Facilities (TSDFs). These facilities utilize incinerators that operate at temperatures exceeding 1,200 °C for at least 2 seconds, and are equipped with alkaline scrubbers to safely neutralize the resulting hydrohalic acids (HBr) before atmospheric emission ([1]).

Operational Safety & Handling Protocols

To minimize hazardous waste generation and ensure personnel safety, implement the following self-validating workflow during synthesis or assay preparation.

Protocol 1: Safe Handling and Reaction Optimization

  • Engineering Controls: Conduct all weighing, transfer, and reaction setups within a certified chemical fume hood to prevent the inhalation of brominated dust or fugitive solvent vapors.

  • Strategic Solvent Selection: When developing synthetic routes for 8-bromoflavanone, prioritize green solvents like ethyl acetate over highly toxic chlorinated solvents such as chloroform ([3]). Causality: Utilizing non-halogenated reaction solvents prevents the generation of complex, mixed poly-halogenated waste streams (e.g., bromine + chlorine mixtures), which are exceptionally difficult and costly for waste contractors to process.

  • Reaction Quenching: If residual active brominating agents (e.g., Copper(II) bromide) are present in the reaction matrix, quench the solution using aqueous sodium thiosulfate before phase separation ([4]).

Step-by-Step Disposal Procedures

Laboratory waste generated from 8-bromoflavanone workflows must be divided into three distinct streams. Never allow any brominated waste to enter the municipal drain or general garbage ([2]).

Protocol 2: Liquid Organic Waste Management
  • Verify Container Identity: Ensure the receiving carboy is explicitly labeled with a red hazmat tag reading "Halogenated Organic Waste" ([4]).

  • Transfer: Using a dedicated chemical funnel, transfer the 8-bromoflavanone solvent mixture into the carboy.

  • Volume Control: Never fill the container beyond 80% capacity to allow for vapor expansion. Note the specific chemical addition (e.g., "8-bromoflavanone in ethyl acetate") on the waste tracking log immediately.

  • Storage: Cap the container tightly. Because the solvent matrix is often ignitable, store the active waste carboy in a designated flammable liquids cabinet ([2]).

Protocol 3: Solid Waste Management
  • Collection: Gather all solid materials that have come into contact with 8-bromoflavanone. This includes contaminated silica gel from column chromatography, filter papers, disposable spatulas, and heavily contaminated PPE ([4]).

  • Containment: Place these materials into a poly-lined drum or designated rigid container labeled "Solid Hazardous Waste" .

  • Accumulation: Seal the container and store it in your laboratory's Satellite Accumulation Area (SAA). Ensure total SAA waste does not exceed the 55-gallon regulatory limit ([5]).

Protocol 4: Aqueous Waste Management
  • Segregation: Aqueous wash layers (such as the sodium thiosulfate quench layer) that have been in contact with brominated organics must be treated as hazardous ([4]).

  • Disposal: Collect this layer in a separate, dedicated "Aqueous Hazardous Waste" container. Do not mix it with the organic halogenated waste, as biphasic waste streams significantly increase disposal complexity and cost.

Waste Segregation Workflow Visualization

WasteWorkflow Gen Waste Generation: 8-Bromoflavanone Synthesis Split Waste Segregation Protocol Gen->Split Solid Solid Waste (Silica, PPE, Filters) Split->Solid Solids Liquid Liquid Waste (Organic Solvents) Split->Liquid Organics Aqueous Aqueous Waste (Quench/Wash) Split->Aqueous Aqueous ContSolid Solid Hazardous Waste Container Solid->ContSolid ContHal Halogenated Organic Waste Container Liquid->ContHal ContAq Aqueous Hazardous Waste Container Aqueous->ContAq TSDF EPA-Approved TSDF High-Temp Incineration (>1200°C) with Acid Scrubbers ContSolid->TSDF ContHal->TSDF ContAq->TSDF

Workflow for the segregation and disposal of 8-bromoflavanone laboratory waste.

Emergency Spill Logistics

Immediate, protocol-driven action is required in the event of an 8-bromoflavanone spill to prevent environmental release and personnel exposure.

  • Minor Solid Spill (Powder): Do not dry sweep, as this will aerosolize the brominated compound and create an inhalation hazard. Instead, gently dampen the powder with a compatible solvent (e.g., isopropanol) or use wet absorbent pads to collect the material ([4]). Deposit all cleanup materials directly into the Solid Hazardous Waste container.

  • Liquid Spill (Solvent Matrix): Immediately extinguish all nearby ignition sources. Apply inert absorbent materials (such as vermiculite or specialized chemical spill pads) to the liquid. Carefully collect the saturated absorbent and place it in a labeled solid hazardous waste container ([4]).

References

  • [2] Title: Chemical Waste Containers for Chemical Waste Disposal. Source: RiskAssess. URL: [Link]

  • [1] Title: Most solvent waste from US academic labs ends up in the air. Source: C&EN Global Enterprise (ACS). URL:[Link]

  • [5] Title: Hazardous Waste Disposal Guide. Source: Northwestern University Research Safety. URL: [Link]

  • [3] Title: A Green, Facile Method for Selective α‑Bromination of Flavanones. Source: PubMed Central (NIH). URL:[Link]

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Handling

A Comprehensive Guide to the Safe Handling of 8-Bromo-2,3-dihydro-2-phenyl-4H-1-benzopyran-4-one

For Researchers, Scientists, and Drug Development Professionals Hazard Analysis and Risk Assessment: Understanding the Compound Flavanone Core: The 2,3-dihydro-2-phenyl-4H-1-benzopyran-4-one backbone is a common motif in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis and Risk Assessment: Understanding the Compound

  • Flavanone Core: The 2,3-dihydro-2-phenyl-4H-1-benzopyran-4-one backbone is a common motif in a class of compounds known as flavanones. While flavanone itself is not considered highly hazardous, it is crucial to handle it with care, avoiding contact with skin and eyes[1].

  • Bromine Substitution: The presence of a bromine atom on the benzopyran ring significantly influences the compound's reactivity and potential toxicity. Brominated organic compounds can be irritants and may have increased toxicity compared to their non-brominated counterparts[2][3]. Bromine itself is highly corrosive and toxic, especially if inhaled[4][5][6]. While the bromine in this compound is covalently bonded, thermal decomposition or certain chemical reactions could release hazardous bromine-containing substances[1][7].

  • Potential for Irritation: Based on data for similar compounds, 8-bromo-2,3-dihydro-2-phenyl-4H-1-benzopyran-4-one should be considered a potential skin and eye irritant[8][9]. Inhalation of dust or aerosols may cause respiratory tract irritation.

Table 1: Hazard Classification for Structurally Related Compounds

Hazard ClassificationRelated Compound/Functional GroupPotential EffectsSource
Acute Toxicity (Oral, Dermal, Inhalation)Brominated Aromatic CompoundsHarmful if swallowed, in contact with skin, or if inhaled.[8]
Skin Irritation3-Phenylphenol, Brominated CompoundsCauses skin irritation.[8]
Eye Irritation3-Phenylphenol, 4-PhenylphenolCauses serious eye irritation.[9]
Specific Target Organ Toxicity (Single Exposure)3-PhenylphenolMay cause respiratory irritation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is non-negotiable when handling this compound. The following provides a detailed, step-by-step guide to appropriate PPE selection and use.

Engineering Controls: The First Line of Defense

Whenever possible, engineering controls should be the primary method of exposure reduction.

  • Chemical Fume Hood: All handling of 8-bromo-2,3-dihydro-2-phenyl-4H-1-benzopyran-4-one, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[4][10].

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood[7][11].

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 8-bromo-2,3-dihydro-2-phenyl-4H-1-benzopyran-4-one:

  • Eye and Face Protection:

    • Safety Glasses with Side Shields: At a minimum, ANSI Z87.1 compliant safety glasses must be worn[12].

    • Chemical Splash Goggles: For procedures with a higher risk of splashing, chemical splash goggles that form a seal around the eyes are required[1][13].

    • Face Shield: When there is a significant risk of splashing or reaction blowout, a face shield should be worn in addition to safety goggles[13][14].

  • Skin and Body Protection:

    • Laboratory Coat: A flame-resistant (FR) lab coat should be worn and kept fully buttoned[12].

    • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact[15]. For prolonged handling or in case of a spill, heavier-duty gloves such as neoprene or butyl rubber are recommended[4][15]. Always inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected[10].

    • Clothing: Long pants and closed-toe shoes are mandatory. Avoid wearing synthetic clothing that can melt and adhere to the skin in case of a fire[12].

  • Respiratory Protection:

    • Under normal handling conditions within a chemical fume hood, respiratory protection is not typically required. However, if there is a potential for aerosolization or if engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[5][11][13]. A full-face respirator will also provide eye and face protection[14].

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Handling 8-bromo-2,3-dihydro-2-phenyl-4H-1-benzopyran-4-one BasePPE Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat Start->BasePPE CheckSplash Potential for Splash? CheckAerosol Potential for Aerosolization? CheckSplash->CheckAerosol No Goggles Add Chemical Goggles CheckSplash->Goggles Yes Respirator Use Respirator CheckAerosol->Respirator Yes End End CheckAerosol->End No BasePPE->CheckSplash FaceShield Add Face Shield Goggles->FaceShield High Risk FaceShield->End Respirator->End Emergency_Response cluster_exposure Exposure Event cluster_actions Immediate Actions Exposure Exposure Occurs Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion FlushSkin Flush with Water (15 min) Remove Contaminated Clothing Skin->FlushSkin FlushEye Flush with Water (15 min) Eye->FlushEye FreshAir Move to Fresh Air Inhalation->FreshAir RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention FlushSkin->SeekMedical FlushEye->SeekMedical FreshAir->SeekMedical RinseMouth->SeekMedical

Caption: Immediate actions for different exposure routes.

References

  • U.S. Environmental Protection Agency. (2024, October 3). Bromine.
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  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Bromine.
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  • University of Kentucky. (2018, November 30). Personal Protective Equipment. Kentucky Pesticide Safety Education.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet - 3-Phenylphenol.
  • NextSDS. (n.d.). (4S)-8-bromo-3,4-dihydro-2H-1-benzopyran-4-ol.
  • Chamberland, S. (n.d.). SOP Working with Bromine.
  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS.
  • Merck. (2025, July 28). Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet - 4-Phenylphenol.
  • Witkowska, D., & Hlynczak, A. J. (1998). [Toxicity of selected brominated aromatic compounds]. Roczniki Pomorskiej Akademii Medycznej w Szczecinie, 44, 187–196.
  • Nugteren-van Lonkhuyzen, J. J., et al. (2020). The Clinical Toxicology of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): The Severity of Poisoning After Exposure to Low to Moderate and High Doses. Annals of Emergency Medicine, 76(3). Retrieved from [Link]

  • Andreasen, M. F., et al. (2009). A fatal poisoning involving Bromo-Dragonfly. Forensic Science International, 183(1-3), 91-96.
  • U.S. Environmental Protection Agency. (2023, November 1). 4H-1-Benzopyran-4-one, 2,3-dihydro- - Substance Details.
  • Cornell University. (n.d.). Standard Operating Procedure PARTICULARLY HAZARDOUS SUBSTANCES (PHS). Department of Chemistry and Chemical Biology.
  • Nguyen, T. H., et al. (2024). Uptake, Elimination and Metabolism of Brominated Dibenzofurans in Mice. Toxics, 12(9), 656.
  • Gonzalez-Villarreal, C., et al. (2023). Synthesis and Cytotoxicity Studies of Br-Substituted Salphen Organic Compounds. Molecules, 28(9), 3899.

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